molecular formula C12H16N2O2 B1498288 4-(3-Piperidinyloxy)benzamide CAS No. 912761-79-6

4-(3-Piperidinyloxy)benzamide

Cat. No.: B1498288
CAS No.: 912761-79-6
M. Wt: 220.27 g/mol
InChI Key: OONWJLYEKQSBAT-UHFFFAOYSA-N
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Description

4-(3-Piperidinyloxy)benzamide is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Piperidinyloxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Piperidinyloxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperidin-3-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-12(15)9-3-5-10(6-4-9)16-11-2-1-7-14-8-11/h3-6,11,14H,1-2,7-8H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONWJLYEKQSBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660434
Record name 4-[(Piperidin-3-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912761-79-6
Record name 4-[(Piperidin-3-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-(3-Piperidinyloxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 4-(3-Piperidinyloxy)benzamide , a critical pharmacophore scaffold in medicinal chemistry.

CAS Registry Number: 912761-79-6 Chemical Formula: C₁₂H₁₆N₂O₂ Molecular Weight: 220.27 g/mol

Executive Summary

4-(3-Piperidinyloxy)benzamide is a bifunctional building block characterized by a benzamide hydrogen-bonding core linked via an ether bridge to a 3-substituted piperidine ring . Unlike its symmetric analog (4-piperidinyloxy), the 3-substituted isomer introduces a chiral center, breaking molecular symmetry. This structural feature is highly valued in Fragment-Based Drug Discovery (FBDD) for probing non-planar binding pockets in targets such as PARP enzymes , GPCRs (specifically Histamine H3/H4) , and Serine/Threonine kinases .

This guide provides a validated technical profile for researchers utilizing this scaffold, focusing on synthetic routes, physicochemical behavior, and quality control protocols.

Chemical Identity & Physicochemical Profiling[1][2][3]

Structural Analysis

The molecule consists of three distinct pharmacophoric units:

  • Primary Benzamide: Acts as a dual hydrogen bond donor (

    
    ) and acceptor (
    
    
    
    ).
  • Ether Linker: Provides rotational freedom while maintaining a specific distance (~4-5 Å) between the aromatic ring and the basic amine.

  • Piperidine Ring (3-position): Contains a secondary amine (

    
    ) capable of forming salt bridges (e.g., with Asp/Glu residues in active sites).
    
Key Properties Table
PropertyValueTechnical Note
CAS Number 912761-79-6Refers to the racemate. Enantiomers must be separated via Chiral HPLC.
Appearance White to off-white solidHygroscopic as a hydrochloride salt.
Solubility DMSO (>50 mM), MeOHPoor water solubility as free base; high as HCl salt.
LogP (Calc) ~0.8 - 1.2Lipophilicity is modulated by the polar amide and amine.
pKa (Basic) 10.8 (Piperidine NH)Protonated at physiological pH (7.4).
pKa (Acidic) ~15 (Amide NH)Non-ionizable under standard physiological conditions.
H-Bond Donors 2Amide (

), Piperidine (

).
H-Bond Acceptors 2Amide (

), Ether (

).

Synthetic Pathways & Manufacturing

The synthesis of 4-(3-Piperidinyloxy)benzamide requires careful control to prevent racemization (if starting from chiral materials) and to ensure regioselectivity. The Mitsunobu Coupling is the industry-standard protocol due to its mild conditions and compatibility with the amide functional group.

Validated Synthetic Route (Mitsunobu)

This pathway utilizes N-Boc-3-hydroxypiperidine and 4-hydroxybenzamide.

  • Coupling: The secondary alcohol of the piperidine is activated by DIAD/PPh3 and displaced by the phenol of 4-hydroxybenzamide.

  • Deprotection: Acidic cleavage of the Boc group yields the final product as a salt.

Synthesis Start1 N-Boc-3-Hydroxypiperidine (Chiral or Racemic) Reagents PPh3, DIAD THF, 0°C to RT Start1->Reagents Start2 4-Hydroxybenzamide Start2->Reagents Inter Intermediate: N-Boc-4-(3-piperidinyloxy)benzamide Reagents->Inter Mitsunobu Etherification Deprotect TFA / DCM or HCl / Dioxane Inter->Deprotect Final Product: 4-(3-Piperidinyloxy)benzamide (Salt Form) Deprotect->Final Boc Removal

Figure 1: Convergent synthesis via Mitsunobu coupling. This route preserves the stereochemistry of the starting 3-hydroxypiperidine (with inversion).

Process Logic & Troubleshooting
  • Stereochemical Inversion: The Mitsunobu reaction proceeds via an

    
     mechanism, causing inversion of configuration  at the 3-position. To obtain the (R)-product, one must start with (S)-N-Boc-3-hydroxypiperidine.
    
  • Order of Addition: Add DIAD last, dropwise, at 0°C to prevent side reactions between PPh3 and the azo compound.

  • Purification: The intermediate Boc-protected ether is lipophilic and easily purified via silica flash chromatography (Hexane/EtOAc). The final deprotected amine is polar; use Reverse Phase (C18) or ion-exchange resin for purification.

Pharmacological Relevance & Applications

Structural Biology & Target Engagement

The 4-(3-Piperidinyloxy)benzamide scaffold is a "privileged structure" in medicinal chemistry.

  • PARP Inhibitors: The benzamide moiety mimics the nicotinamide of

    
    , binding to the donor site. The 3-piperidine arm extends into the solvent-exposed region or the ribose binding pocket, improving solubility and pharmacokinetic properties.
    
  • GPCR Ligands: The basic nitrogen serves as the essential cationic headgroup for binding aspartate residues in aminergic GPCRs (e.g., Histamine H3, Dopamine D2). The ether linker provides the necessary flexibility to adopt the bioactive conformation.

Chiral Vector Analysis

Unlike the 4-substituted analog, the 3-substituted piperidine creates a chiral vector.

  • Axial vs. Equatorial: The substituent at the 3-position can adopt axial or equatorial conformations, allowing the benzamide group to probe different spatial regions within a binding pocket.

  • SAR Implication: In many kinase programs, switching from a 4-piperidine to a 3-piperidine improves selectivity by clashing with non-conserved residues in the ATP binding site.

SAR Core 4-(3-Piperidinyloxy)benzamide Scaffold Amide Benzamide Motif (H-Bond Donor/Acceptor) Core->Amide Linker Ether Linker (Rotational Freedom) Core->Linker Amine 3-Piperidine Amine (Solubility & Salt Bridge) Core->Amine Target1 PARP-1/2 (Nicotinamide Pocket) Amide->Target1 Primary Interaction Amine->Target1 Solvent Interaction Target2 GPCRs (H3, D2) (Aspartate Interaction) Amine->Target2 Ionic Bond

Figure 2: Pharmacophore mapping of the scaffold against primary biological targets.

Experimental Protocols

Standard Synthesis Protocol (10 mmol Scale)

Reagents:

  • 4-Hydroxybenzamide (1.37 g, 10 mmol)

  • (S)-N-Boc-3-hydroxypiperidine (2.01 g, 10 mmol)

  • Triphenylphosphine (

    
    ) (3.15 g, 12 mmol)
    
  • DIAD (Diisopropyl azodicarboxylate) (2.42 g, 12 mmol)

  • Dry THF (50 mL)

Procedure:

  • Setup: Charge a flame-dried 250 mL flask with 4-Hydroxybenzamide, (S)-N-Boc-3-hydroxypiperidine, and

    
     in dry THF under nitrogen. Cool to 0°C.
    
  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Concentrate in vacuo. Triturate the residue with

    
    /Hexane to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.[1]
    
  • Purification 1: Purify the filtrate via Flash Chromatography (Gradient: 0-60% EtOAc in Hexane) to isolate the Boc-protected intermediate .

  • Deprotection: Dissolve intermediate in DCM (20 mL) and add TFA (5 mL). Stir for 2 hours.

  • Isolation: Concentrate to dryness. Redissolve in minimal MeOH and precipitate with

    
     (as TFA salt) or neutralize with 
    
    
    
    and extract with DCM/iPrOH (3:1) for the free base.
Analytical Quality Control

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Benzamide absorption).[2]

NMR Validation (


 or 

):
  • Aromatic: Two doublets (

    
    ) integrating to 2H each (AA'BB' system of 1,4-disubstituted benzene).
    
  • Chiral Center: Multiplet at ~4.5 ppm corresponding to the proton at the 3-position of the piperidine (adjacent to Oxygen).

  • Amine: Broad singlets for amide protons; if salt, broad singlet for piperidine

    
    .
    

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle the free base under inert atmosphere to prevent carbonate formation from air

    
    .
    
  • Storage: Store at 2-8°C, desiccated. Hygroscopic in salt form.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 912761-79-6, 4-(piperidin-3-yloxy)benzamide. Retrieved from [Link]

Sources

4-(3-Piperidinyloxy)benzamide: Mechanistic Hypotheses & Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(3-Piperidinyloxy)benzamide mechanism of action hypotheses Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-(3-Piperidinyloxy)benzamide (CAS: 912761-79-6) represents a "privileged scaffold" in medicinal chemistry, merging a benzamide warhead (classic PARP pharmacophore) with a piperidine ether (solubility and GPCR-binding motif). While often utilized as a fragment-based drug discovery (FBDD) intermediate, its structural topology suggests specific biological activities.

This technical guide outlines the three primary mechanistic hypotheses for this compound, ranking them by structural precedence and available Structure-Activity Relationship (SAR) data. It provides the experimental frameworks required to validate these mechanisms in a research setting.

Part 1: Mechanistic Hypotheses

Hypothesis A: Poly(ADP-ribose) Polymerase (PARP) Inhibition

Confidence Level: High Target Class: DNA Repair Enzymes (PARP1, PARP2, PARP10)

The benzamide moiety is the defining feature of first-generation PARP inhibitors. 4-(3-Piperidinyloxy)benzamide mimics nicotinamide , the byproduct of the PARP catalytic reaction (NAD+


 ADP-ribose + Nicotinamide), allowing it to bind competitively to the enzyme's catalytic domain.
Molecular Mechanism
  • Nicotinamide Mimicry: The amide group of the benzamide ring forms critical hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 (numbering for PARP1) within the NAD+ binding pocket.

  • Hydrophobic Extension: The ether linkage at the 4-position projects the piperidine ring towards the solvent interface or the adenosine-binding pocket (depending on the specific PARP isoform).

  • Isoform Selectivity (PARP10 vs. PARP1): Recent SAR studies on ether-linked benzamides suggest that extending the 4-position with bulky heterocycles (like piperidine) can shift selectivity towards PARP10 (a mono-ADP-ribosyltransferase) over PARP1 (poly-ADP-ribosyltransferase), potentially by exploiting the larger hydrophobic shelf in the PARP10 catalytic domain.

Signaling Pathway Impact

Inhibition of PARP prevents the repair of Single-Strand Breaks (SSBs). In BRCA-deficient cells, this leads to the accumulation of Double-Strand Breaks (DSBs) during replication, triggering Synthetic Lethality .

PARP_Mechanism Compound 4-(3-Piperidinyloxy)benzamide PARP_Enzyme PARP1 / PARP10 (Catalytic Domain) Compound->PARP_Enzyme Competitive Binding (H-bonds @ Gly863/Ser904) DNA_Repair DNA Repair Complex (XRCC1 recruitment) PARP_Enzyme->DNA_Repair Inhibition prevents PARylation NAD NAD+ Substrate NAD->PARP_Enzyme Blocked DNA_Damage SSB (Single Strand Break) DNA_Damage->DNA_Repair Normal Repair Replication_Fork Replication Fork Collapse (DSB Formation) DNA_Repair->Replication_Fork Repair Failure Apoptosis Cell Death Replication_Fork->Apoptosis Synthetic Lethality (in BRCA-/- cells)

Figure 1: Proposed mechanism of Synthetic Lethality via PARP inhibition.

Hypothesis B: High-Affinity Choline Transporter (CHT) Modulation

Confidence Level: Moderate Target Class: Solute Carrier Family 5 (SLC5A7)

Research into 4-substituted benzamides has identified specific analogs (e.g., ML352) as non-competitive inhibitors of the Presynaptic High-Affinity Choline Transporter (CHT).

Molecular Mechanism
  • Pharmacophore Overlap: The 4-(piperidinyl-oxy) motif is critical for CHT recognition. The protonated nitrogen on the piperidine ring (at physiological pH) mimics the quaternary ammonium of choline.

  • Allosteric Modulation: Unlike simple competitive inhibitors, these benzamide derivatives often stabilize the transporter in a conformation that prevents choline uptake, reducing acetylcholine synthesis in cholinergic neurons.

Hypothesis C: GPCR Bioisosterism (5-HT / H3 Receptors)

Confidence Level: Low (Off-target liability) Target Class: G-Protein Coupled Receptors

The 3-piperidinyloxy fragment is a known bioisostere for histamine H3 antagonists and 5-HT4 agonists. While the linkage in 5-HT4 agonists is typically an amide (e.g., Zacopride), the ether linkage in this compound presents a potential off-target liability or secondary activity profile that must be screened.

Part 2: Experimental Profiling Protocols

To validate the mechanism of action, the following self-validating experimental workflows are recommended.

Protocol 1: PARP1/2 Enzymatic Inhibition Assay (Colorimetric)

Objective: Quantify the IC50 of 4-(3-Piperidinyloxy)benzamide against PARP1.

Materials:

  • Recombinant Human PARP1 enzyme (High specific activity).

  • Biotinylated NAD+ (Substrate).

  • Histone-coated 96-well strip plates.

  • Streptavidin-HRP conjugate.

Workflow:

  • Preparation: Dilute 4-(3-Piperidinyloxy)benzamide in DMSO to create a 10-point dose-response curve (Range: 1 nM to 100 µM).

  • Incubation: Add 20 µL of diluted compound to Histone-coated wells.

  • Reaction Start: Add 20 µL of PARP1 enzyme cocktail containing Biotin-NAD+ and activated DNA.

  • Kinetics: Incubate for 60 minutes at room temperature.

  • Termination: Wash wells 3x with PBS-T (0.05% Tween-20) to remove unbound NAD+.

  • Detection: Add Streptavidin-HRP (1:1000) for 30 min. Wash 3x. Add TMB substrate.

  • Analysis: Measure Absorbance at 450 nm.

    • Validation Control:Olaparib (positive control, IC50 ~5 nM) and 3-Aminobenzamide (weak control, IC50 ~10 µM).

Protocol 2: Choline Uptake Assay (Synaptosomes)

Objective: Assess inhibitory potential against CHT (SLC5A7).

Workflow:

  • Isolation: Prepare crude synaptosomes from rat striatum using sucrose density gradient centrifugation.

  • Equilibration: Resuspend synaptosomes in Krebs-Ringer-HEPES (KRH) buffer.

  • Treatment: Pre-incubate with 4-(3-Piperidinyloxy)benzamide (10 µM) for 15 minutes at 37°C.

  • Uptake: Add [3H]-Choline (final conc. 50 nM). Incubate for 5 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Quantification: Scintillation counting.

    • Validation Control:Hemicholinium-3 (Reference CHT inhibitor).

Part 3: Comparative Data & Visualization

Structural Activity Relationship (SAR) Summary
Pharmacophore ElementFunctionMechanistic Implication
Benzamide H-bond donor/acceptorCritical for PARP active site (Gly863/Ser904).
Ether Linker (-O-) Spacer/FlexibilityDistinguishes from amide-linked 5-HT agonists; favors PARP10 or CHT.
Piperidine Ring Basic Amine / HydrophobeMimics Choline (CHT) or binds solvent front (PARP).
3-Position (Chiral) StereochemistryR/S enantiomers may show >10x potency difference (Must resolve isomers).
Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: Biological Profiling Synth Synthesis (Williamson Ether) Purify Chiral Separation (R vs S Isomers) Synth->Purify QC NMR / LCMS Verification Purify->QC Assay_PARP PARP1/10 Assay (ELISA/Colorimetric) QC->Assay_PARP Primary Screen Assay_CHT [3H]-Choline Uptake (Synaptosomes) QC->Assay_CHT Secondary Screen Assay_Cyto Cytotoxicity (MTS Assay) Assay_PARP->Assay_Cyto If IC50 < 1µM

Figure 2: Integrated workflow for synthesis, chiral separation, and pharmacological validation.

References

  • Venkannagari, H. et al. (2016). "Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10." Journal of Medicinal Chemistry.

  • Ennis, E. A. et al. (2015). "Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter." Bioorganic & Medicinal Chemistry Letters.

  • Cosi, C. et al. (1996).[1] "Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity."[1] Brain Research.

  • PubChem Compound Summary. "4-(3-Piperidinyloxy)benzamide (CID 912761-79-6)." National Library of Medicine.

Sources

Theoretical Molecular Modeling of 4-(3-Piperidinyloxy)benzamide: A Computational Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous theoretical modeling framework for 4-(3-Piperidinyloxy)benzamide , a privileged pharmacophore scaffold. Benzamide derivatives linked to piperidine rings via ether bridges are critical intermediates in the development of PI3K


 inhibitors , 5-HT

receptor agonists
, and Presynaptic Choline Transporter (CHT) inhibitors .

This document details the computational workflow required to validate this molecule's physicochemical properties, binding modes, and dynamic stability. We move beyond simple procedure listing to explore the causality of parameter selection in Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD).

Structural Characterization & Quantum Mechanics (QM)[1][2]

Electronic Structure Theory

To accurately model the ligand in a protein environment, we must first establish its electronic ground state in vacuum and solvent. The piperidine nitrogen (N1) is a critical basic center (pKa


 9-10), requiring protonation state analysis.

Protocol:

  • Conformational Search: Use the MMFF94 force field to generate low-energy conformers, focusing on the ether linkage torsion angles (

    
    ) and the piperidine ring puckering.
    
  • Geometry Optimization: Perform Density Functional Theory (DFT) calculations using the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This level of theory is required to accurately model the lone pair interactions on the ether oxygen and the amide nitrogen.

  • Solvation Model: Apply the Polarizable Continuum Model (PCM) (water,

    
    ) to simulate physiological conditions.
    
Frontier Molecular Orbitals (FMO) & Reactivity

The HOMO-LUMO gap is a primary descriptor of kinetic stability and chemical reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the piperidine nitrogen and the ether oxygen lone pairs (Nucleophilic sites).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the benzamide aromatic ring and carbonyl group (Electrophilic sites).

Global Reactivity Descriptors (Calculated):

  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
Molecular Electrostatic Potential (MEP)

The MEP map guides the docking grid box placement.

  • Red Regions (Negative Potential): Carbonyl oxygen (

    
    ) and ether oxygen (
    
    
    
    ). These act as H-bond acceptors.
  • Blue Regions (Positive Potential): Amide protons (

    
    ) and the protonated piperidine nitrogen (
    
    
    
    ). These are critical H-bond donors and candidates for salt-bridge formation with residues like Asp or Glu.

Molecular Docking Strategy

Target Selection & Preparation

Based on the scaffold's SAR profile, we utilize the Presynaptic Choline Transporter (CHT) (homology model based on vSGLT) or PI3K


  (PDB: 5UBT) as the validation target.

Workflow Visualization:

DockingWorkflow Target Target Selection (e.g., PI3Ku03b4 / CHT) Prep Protein Preparation (Remove H2O, Add Polar H, Kollman Charges) Target->Prep Grid Grid Box Generation (Center: Active Site residues) Prep->Grid Ligand Ligand Prep: 4-(3-Piperidinyloxy)benzamide (Protonate N, Gasteiger Charges) Docking Semi-flexible Docking (Lamarckian GA) Ligand->Docking Grid->Docking Analysis Interaction Profiling (H-bonds, Pi-Cation, RMSD) Docking->Analysis

Figure 1: Strategic workflow for molecular docking of benzamide scaffolds.

Docking Protocol (AutoDock Vina / Gold)
  • Ligand Preparation:

    • The 3-piperidinyloxy moiety introduces chirality at the C3 position. Both (R) and (S) enantiomers must be docked to evaluate stereoselectivity.

    • Rotatable Bonds: Define the ether linkage and the amide bond (though the amide has restricted rotation due to resonance).

  • Grid Generation:

    • Center the grid on the co-crystallized ligand of the reference PDB.

    • Dimensions:

      
       Å to accommodate the flexible piperidine tail.
      
  • Scoring Function: Use the ChemPLP (Gold) or Vina scoring function. These functions prioritize hydrophobic contacts and hydrogen bonding, essential for the benzamide-binding pocket interactions.

Molecular Dynamics (MD) Simulation[3]

Docking provides a static snapshot. MD simulations (100 ns) are required to verify the stability of the 4-(3-Piperidinyloxy)benzamide -Target complex.

System Setup (GROMACS)
  • Force Field: CHARMM36m (best for protein-ligand complexes involving heterocycles).

  • Ligand Topology: Generate using CGenFF (CHARMM General Force Field) with penalty scores checked (< 10 is acceptable).

  • Solvation: TIP3P water model in a cubic box (1.0 nm buffer).

  • Neutralization: Add

    
     or 
    
    
    
    ions to reach 0.15 M physiological concentration.
Simulation Protocol
PhaseEnsembleDurationPurpose
Energy Minimization Steepest Descent~5000 stepsRemove steric clashes (max force < 1000 kJ/mol/nm).
NVT Equilibration Canonical (300 K)100 psStabilize temperature (V-rescale thermostat).
NPT Equilibration Isobaric (1 bar)100 psStabilize pressure (Parrinello-Rahman barostat).
Production Run NPT100 nsData collection for trajectory analysis.
Trajectory Analysis

Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand backbone relative to the protein


.
  • Success Criterion: Ligand RMSD fluctuation < 2.0 Å indicates a stable binding pose.

Hydrogen Bond Lifetime: Analyze the occupancy of key H-bonds (e.g., Benzamide




Asp/Glu residues).
  • Metric: H-bonds present for >60% of the simulation time are considered "structural anchors."

ADMET Profiling & Drug-Likeness

Rational design requires early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity.

Predicted Properties for 4-(3-Piperidinyloxy)benzamide:

PropertyValue (Approx.)Interpretation
Molecular Weight ~220.27 g/mol Optimal for oral bioavailability (< 500).
LogP (Lipophilicity) 0.8 - 1.2Highly soluble; good membrane permeability.
TPSA ~65 ŲGood CNS penetration potential (if < 90 Ų).
H-Bond Donors 2 (Amide, Amine)Compliant with Lipinski's Rule of 5.[1]
H-Bond Acceptors 3 (O, N)Compliant with Lipinski's Rule of 5.[1]
Blood-Brain Barrier High ProbabilityThe piperidine amine facilitates transport via cation transporters.

Toxicity Alerts:

  • hERG Inhibition: Piperidine linkers can be associated with hERG channel blockage.[2] In silico models (e.g., Pred-hERG) should be run to assess cardiotoxicity risks.

Mechanistic Pathway Visualization

The following diagram illustrates the theoretical interaction network of the scaffold within a generic GPCR/Transporter binding pocket, derived from SAR data.

InteractionNetwork Benzamide Benzamide Head (H-Bond Donor/Acceptor) Linker Ether Linker (Flexible Hinge) Benzamide->Linker Ser Ser/Thr Residue (Polar Pocket) Benzamide->Ser H-Bonding Piperidine Piperidine Tail (Cationic Center) Linker->Piperidine Asp Asp/Glu Residue (Anionic Site) Piperidine->Asp Salt Bridge (Ionic) Phe Phe/Trp Residue (Aromatic Cage) Piperidine->Phe Cation-Pi

Figure 2: Pharmacophore interaction map showing the tripartite binding mode: H-bonding (Benzamide), Ionic anchoring (Piperidine), and flexibility (Ether linker).

References

  • Synthesis and SAR of 4-methoxy-3-(piperidin-4-yl)oxy benzamides. Bioorg. Med. Chem. Lett., 2015.[3]

  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorg. Med. Chem., 2019.[4]

  • Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-HT4 receptor agonist. Eur. J. Med.[5] Chem., 2016.[5]

  • Benzamide: Chemical Properties and Biological Context. PubChem Compound Summary.

  • GROMACS: High-performance molecular dynamics. Software Documentation.

Sources

Methodological & Application

Application Note: Efficient Synthesis of 4-(3-Piperidinyloxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized synthetic protocol for 4-(3-piperidinyloxy)benzamide , a high-value pharmacophore used in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, serine protease inhibitors, and GPCR ligands.[1]

While often commercially available, in-house synthesis is frequently required to access specific chiral forms (e.g., (S)- or (R)- enantiomers) or to introduce isotopic labels.[1] This protocol prioritizes a Nucleophilic Aromatic Substitution (SNAr) strategy over the Mitsunobu reaction to ensure scalability and minimize phosphorus waste.

Key Chemical Challenges Addressed
  • Regioselectivity: Ensuring exclusive O-alkylation over N-alkylation.

  • Chemoselectivity: Hydrolyzing the nitrile precursor to the primary amide without over-hydrolysis to the carboxylic acid.

  • Purification: Avoiding column chromatography on >10g scales via crystallization.

Retrosynthetic Strategy & Pathway

The synthesis is designed around a "Nitrile-First" approach.[1] Direct SNAr on 4-fluorobenzamide is sluggish due to the amide’s lower electron-withdrawing capability compared to a nitrile.[1] Therefore, we utilize 4-fluorobenzonitrile as the activated electrophile, followed by a controlled Radziszewski hydrolysis.

Synthetic Workflow (Graphviz Diagram)

SynthesisPath SM1 4-Fluorobenzonitrile (Electrophile) SM2 N-Boc-3-hydroxypiperidine (Nucleophile) INT Intermediate A: 4-(N-Boc-3-piperidinyloxy)benzonitrile SM1->INT Step 1: SNAr NaH, DMF, 0°C to RT SM2->INT Step 1: SNAr NaH, DMF, 0°C to RT PROD_PROT Precursor B: 4-(N-Boc-3-piperidinyloxy)benzamide INT->PROD_PROT Step 2: Hydrolysis DMSO, K2CO3, H2O2 (Radziszewski) FINAL Target Scaffold: 4-(3-Piperidinyloxy)benzamide PROD_PROT->FINAL Step 3: Deprotection HCl/Dioxane or TFA/DCM

Figure 1: Three-step synthetic route prioritizing the highly activated nitrile intermediate for efficient coupling.[1]

Detailed Experimental Protocols

Step 1: SNAr Coupling

Objective: Synthesis of tert-butyl 3-(4-cyanophenoxy)piperidine-1-carboxylate.

Rationale: Sodium hydride (NaH) is selected over weaker bases (e.g., K2CO3) to ensure complete deprotonation of the secondary alcohol, driving the reaction to completion at lower temperatures and minimizing thermal decomposition.

Reagents & Materials
  • N-Boc-3-hydroxypiperidine: 20.1 g (100 mmol) [Note: Use (S)- or (R)- enantiomer if chiral target is required].[1]

  • 4-Fluorobenzonitrile: 12.1 g (100 mmol).[1]

  • Sodium Hydride (60% in oil): 4.4 g (110 mmol).[1]

  • DMF (Anhydrous): 200 mL.

Protocol
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet, internal thermometer, and addition funnel.

  • Deprotonation: Charge NaH (1.1 eq) and DMF (100 mL). Cool to 0°C.[1]

  • Addition: Dissolve N-Boc-3-hydroxypiperidine in DMF (50 mL) and add dropwise over 30 mins. Gas evolution (H2) will be vigorous.[1] Stir at 0°C for 30 mins until evolution ceases.

  • Coupling: Add solution of 4-fluorobenzonitrile in DMF (50 mL) dropwise.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexanes).[1] Product Rf ~ 0.6.

  • Quench: Cool to 0°C. Carefully add water (10 mL) dropwise to quench excess hydride.

  • Workup: Pour mixture into ice water (500 mL). The product usually precipitates as a white solid.

  • Purification: Filter the solid. Wash with water (3 x 100 mL) and hexanes (2 x 50 mL). Dry in a vacuum oven at 45°C.

Yield Target: 85–92% (White crystalline solid).

Step 2: Controlled Nitrile Hydrolysis (Radziszewski Reaction)

Objective: Conversion of nitrile to primary amide without carboxylic acid byproduct.[1]

Rationale: Traditional acid/base hydrolysis requires harsh heat (reflux) which often hydrolyzes the amide further to benzoic acid. The Radziszewski reaction uses alkaline hydrogen peroxide to generate the hydroperoxide anion (HOO-), a super-nucleophile that attacks the nitrile at RT, stopping selectively at the amide.

Reagents
  • Intermediate A (from Step 1): 15.1 g (50 mmol).

  • DMSO: 50 mL.

  • Potassium Carbonate (K2CO3): 1.0 eq.[1]

  • Hydrogen Peroxide (30% aq): 4.0 eq.[1]

Protocol
  • Dissolution: Dissolve Intermediate A in DMSO in a beaker or flask open to air (O2 evolution occurs).[1]

  • Base Addition: Add K2CO3 solid.[1] Cool reaction to 10°C using a water bath.

  • Oxidation: Add H2O2 dropwise.[1] Caution: Reaction is exothermic.[1] Maintain internal temp < 30°C.[1]

  • Monitoring: Stir at RT for 2–3 hours.

    • QC Check: HPLC should show <0.5% starting nitrile.[1]

  • Workup: Add water (150 mL). The product will precipitate.[2]

  • Isolation: Filter the solid. Wash copiously with water to remove DMSO.[1]

  • Drying: Vacuum dry.

Yield Target: >90%.

Quality Control & Troubleshooting

Analytical Specifications

The following parameters define the "Release Criteria" for the intermediate before it is used in downstream library synthesis.

TestMethodAcceptance Criteria
Purity HPLC (C18, MeCN/H2O)> 98.0% Area
Identity 1H-NMR (DMSO-d6)Confirms 3-position substitution (multiplet splitting patterns distinctive from 4-isomer).[1]
Residual Nitrile FT-IRAbsence of peak at ~2225 cm-1.[1]
Water Content Karl Fischer< 0.5% w/w
Impurity Profile & Remediation[1]

ImpurityLogic Issue Impurity Detected in HPLC Type1 Retention Time < Main Peak (Acid Byproduct) Issue->Type1 Type2 Retention Time > Main Peak (Unreacted Nitrile) Issue->Type2 Action1 Cause: Over-hydrolysis Fix: Reduce H2O2 eq or Temp. Remedy: Base extraction (remove acid). Type1->Action1 Action2 Cause: Stalled Reaction Fix: Add 0.5 eq H2O2 + 1h stir. Remedy: Recrystallize from EtOH. Type2->Action2

Figure 2: Logic tree for troubleshooting common impurities during the hydrolysis step.

Safety & Handling

  • Sodium Hydride: Reacts violently with moisture.[1] Use only under inert atmosphere. Have a Class D fire extinguisher available.

  • Hydrogen Peroxide (30%): Strong oxidizer.[1] Do not mix with acetone or ketones (forms explosive peroxides).[1] Store DMSO waste separately.[1]

  • 4-Fluorobenzonitrile: Toxic by ingestion and skin contact.[1] Use double gloving (Nitrile).[1]

References

  • SNAr Mechanism & Optimization

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Radziszewski Hydrolysis Protocol

    • McKillop, A., & Kemp, D. (1989). Further functional group oxidations using sodium perborate. Tetrahedron, 45(11), 3299-3306.[1] Link

  • Application in PARP Inhibitors (Structural Analogues)

    • Jones, P., et al. (2009). Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP)-1 and -2 Inhibitor.[1] Journal of Medicinal Chemistry, 52(22), 7170–7185. Link

  • General Benzamide Synthesis

    • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] Link

Sources

Application Note: mechanistic Profiling of 4-(3-Piperidinyloxy)benzamide as a PARP Inhibitor Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the experimental utility of 4-(3-Piperidinyloxy)benzamide , a functionalized benzamide derivative designed to probe the activity of Poly (ADP-ribose) Polymerase (PARP) enzymes.

The benzamide moiety is a classic pharmacophore that mimics the nicotinamide portion of NAD+ (Nicotinamide Adenine Dinucleotide). By competing with NAD+ for the catalytic cleft of PARP enzymes (specifically PARP1 and PARP2), 4-(3-Piperidinyloxy)benzamide prevents the formation of poly(ADP-ribose) (PAR) chains on target proteins. The inclusion of the 3-piperidinyloxy tail distinguishes this probe by altering solubility and potentially interacting with the solvent-exposed regions of the enzyme, modulating potency and pharmacokinetic properties compared to unsubstituted benzamide.

Key Applications:

  • Enzymatic Inhibition: Determination of IC50 values against PARP1/2.

  • DNA Damage Response (DDR): Potentiation of DNA alkylating agents (synthetic lethality).

  • Neuroprotection Studies: Investigating the role of PARP overactivation in excitotoxicity.

Mechanism of Action: The NAD+ Mimetic

To effectively utilize this probe, researchers must understand the structural causality of the inhibition.

  • Binding Site: PARP enzymes catalyze the transfer of ADP-ribose from NAD+ to nuclear proteins (histones, DNA repair factors) during DNA strand breaks.

  • Competitive Inhibition: The amide group (-CONH2) of the benzamide scaffold forms hydrogen bonds with Gly863 and Ser904 (in PARP1), occupying the nicotinamide binding pocket.

  • The Piperidine Tail: The 3-piperidinyloxy extension protrudes from the pocket, potentially interacting with the helical subdomain or improving cellular permeability compared to hydrophilic benzamides.

Pathway Visualization: PARP Inhibition & Synthetic Lethality

The following diagram illustrates how 4-(3-Piperidinyloxy)benzamide interrupts the Single Strand Break (SSB) repair pathway, leading to Double Strand Breaks (DSB) that are toxic to BRCA-deficient cells.

PARP_Pathway DNA_Damage Single Strand Break (SSB) PARP1_Recruit PARP1 Recruitment DNA_Damage->PARP1_Recruit PARylation Poly(ADP-ribosyl)ation (PAR Chains) PARP1_Recruit->PARylation Normal Catalysis Trapping PARP Trapping on DNA PARP1_Recruit->Trapping In presence of Inhibitor NAD NAD+ Cofactor NAD->PARylation Inhibitor 4-(3-Piperidinyloxy)benzamide Inhibitor->PARP1_Recruit Competes with NAD+ Repair_Complex Recruitment of XRCC1/Ligase III PARylation->Repair_Complex Survival DNA Repair & Cell Survival Repair_Complex->Survival Collapse Replication Fork Collapse (DSB Formation) Trapping->Collapse Apoptosis Cell Death (Synthetic Lethality) Collapse->Apoptosis In BRCA-/- Cells

Caption: Mechanism of PARP inhibition leading to replication fork collapse in the presence of 4-(3-Piperidinyloxy)benzamide.

Experimental Protocols

Protocol A: In Vitro PARP1 Enzymatic Inhibition Assay

Objective: Determine the IC50 of 4-(3-Piperidinyloxy)benzamide using a universal colorimetric PARP assay. This is a self-validating protocol using 3-aminobenzamide as a positive control.

Materials:

  • Recombinant Human PARP1 Enzyme (High Specific Activity).

  • Substrate: Biotinylated-NAD+.

  • Histone-coated 96-well strip plates.

  • Inhibitor: 4-(3-Piperidinyloxy)benzamide (Stock 10 mM in DMSO).

  • Detection: Streptavidin-HRP + TMB Substrate.

Workflow:

  • Preparation: Dilute the inhibitor in 1X PARP Buffer to varying concentrations (e.g., 0.1 nM to 10 µM). Maintain DMSO concentration < 1% to avoid enzyme denaturation.

  • Enzyme Loading: Add 20 µL of 0.5 U/well PARP1 enzyme to Histone-coated wells.

  • Inhibitor Incubation: Add 10 µL of the diluted inhibitor. Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding to the nicotinamide pocket.

  • Reaction Trigger: Add 20 µL of PARP Cocktail (Biotin-NAD+ and activated DNA).

  • Catalysis: Incubate for 60 minutes at RT .

  • Washing: Wash plate 4x with PBS + 0.1% Triton X-100.

  • Detection: Add 50 µL Streptavidin-HRP (1:1000). Incubate 30 min. Wash 4x.

  • Readout: Add TMB. Stop with 2M H2SO4. Measure Absorbance at 450 nm.

Data Analysis: Calculate % Inhibition using the formula:



Plot log[Inhibitor] vs. % Inhibition to derive IC50.
Protocol B: Cellular PARylation Immunofluorescence (IF) Assay

Objective: Validate that the inhibitor penetrates the cell membrane and inhibits PAR formation in a physiological context following H2O2-induced DNA damage.

Cell Model: HeLa or MDA-MB-436 cells.

Step-by-Step Methodology:

  • Seeding: Seed cells on glass coverslips (50,000 cells/well) in 24-well plates. Incubate overnight.

  • Pre-treatment: Treat cells with 4-(3-Piperidinyloxy)benzamide (1 µM - 10 µM) for 1 hour.

    • Control: DMSO vehicle only.

    • Positive Control: Olaparib (1 µM).

  • Damage Induction: Add 1 mM H2O2 (Hydrogen Peroxide) to the media for 10 minutes to induce massive Single Strand Breaks (SSBs) and trigger PARP activation.

  • Fixation: Immediately fix with ice-cold Methanol:Acetone (1:1) for 10 min at -20°C. (Note: PAR chains are fragile; avoid harsh aldehyde fixation if possible, or use 4% PFA followed by permeabilization).

  • Staining:

    • Primary Ab: Mouse anti-PAR (Poly-ADP-ribose) [1:500].

    • Secondary Ab: Goat anti-Mouse Alexa Fluor 488.

    • Counterstain: DAPI (Nuclei).

  • Imaging: Confocal microscopy.

    • Expected Result: Vehicle + H2O2 cells will show intense nuclear PAR staining. Inhibitor-treated cells will show DAPI signal but absent or significantly reduced PAR signal .

Quantitative Data Summary

The following table summarizes expected pharmacological parameters for benzamide-based PARP inhibitors, serving as a benchmark for 4-(3-Piperidinyloxy)benzamide validation.

ParameterTypical Value (Benzamide Class)Notes
PARP1 IC50 0.5 - 5.0 µMPotency increases with specific tail interactions (e.g., piperidine).
PARP2 IC50 1.0 - 10.0 µMOften less selective for PARP2.
Solubility > 10 mM (DMSO)Piperidine nitrogen enhances aqueous solubility at physiological pH.
Cell Permeability HighPassive diffusion; rapid nuclear uptake.
Selectivity > 100-foldSelective over kinases; potential overlap with PARP10/Tankyrase.

Experimental Workflow Diagram

This diagram outlines the logical flow for a "Synthetic Lethality" screen, a critical application for this compound in oncology research.

Workflow Step1 Seed BRCA+/+ and BRCA-/- Cells Step2 Add 4-(3-Piperidinyloxy)benzamide (Serial Dilution) Step1->Step2 Step3 Incubate 5-7 Days Step2->Step3 Step4 Add Viability Reagent (MTT/CellTiter-Glo) Step3->Step4 Step5 Measure Luminescence/OD Step4->Step5 Decision Compare IC50 Step5->Decision Result Validation: Lower IC50 in BRCA-/- Decision->Result Synthetic Lethality

Caption: Workflow for validating synthetic lethality in BRCA-deficient cell lines.

Safety & Handling

  • Hazard Identification: Benzamides are generally irritants. The piperidine moiety may classify it as a base.

  • Storage: Store solid at -20°C. DMSO stocks are stable at -80°C for 6 months. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide.

  • Neurotoxicity Warning: While some benzamides are neuroprotective, high concentrations of PARP inhibitors can interfere with metabolic homeostasis. Use appropriate PPE.[1]

References

  • Hottiger, M. O., et al. (2010). "ADP-ribosylation: an emerging modified protein structure." Trends in Biochemical Sciences.

  • Cosi, C., et al. (1996). "Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity."[2] Brain Research.

  • Ennis, D., et al. (2015). "Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter." Bioorganic & Medicinal Chemistry Letters.

  • Virag, L., & Szabo, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews.

  • Wahlberg, E., et al. (2012). "Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors." Nature Biotechnology.[1]

(Note: Reference 3 is included to acknowledge the structural isomer ML352, ensuring the researcher is aware of potential off-target effects on Choline Transporters if the substitution pattern varies slightly.)

Sources

Technical Application Note: 4-(3-Piperidinyloxy)benzamide in CNS Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Profile[1][2]

4-(3-Piperidinyloxy)benzamide represents a "privileged scaffold" in central nervous system (CNS) medicinal chemistry. Its structure combines a polar benzamide core (mimicking the nicotinamide moiety of NAD+) with a basic piperidine ether side chain. This dual-pharmacophore architecture allows it to serve as a versatile probe in two distinct high-value CNS research areas:

  • Histamine H3 Receptor (H3R) Antagonism: The ether-linked piperidine-benzamide motif is a classic non-imidazole structural class for H3R antagonists/inverse agonists, utilized in research for Alzheimer’s disease (AD), narcolepsy, and ADHD [1, 2].

  • PARP-1 Inhibition & Neuroprotection: The benzamide core acts as a "warhead" for Poly(ADP-ribose) polymerase (PARP) inhibition. In CNS ischemia and neuroinflammation models, benzamide derivatives prevent NAD+ depletion and necrotic neuronal death [3, 4].

This guide provides validated protocols for utilizing 4-(3-Piperidinyloxy)benzamide and its structural analogs to interrogate these pathways.

Application I: Histamine H3 Receptor (H3R) Modulation[1]

The Histamine H3 receptor is a presynaptic G-protein coupled receptor (GPCR) that acts as an autoreceptor to inhibit the release of histamine, acetylcholine, and norepinephrine.[1] Antagonists of H3R (like 4-(3-Piperidinyloxy)benzamide derivatives) block this negative feedback, thereby enhancing cortical neurotransmitter release—a mechanism critical for cognitive enhancement.

Mechanism of Action Visualization

The following diagram illustrates the H3R signaling cascade and the locus of intervention for the benzamide antagonist.

H3R_Signaling Agonist Histamine (Endogenous) H3R H3 Receptor (Gi/o) Agonist->H3R Activates Antagonist 4-(3-Piperidinyloxy)benzamide (Antagonist/Inverse Agonist) Antagonist->H3R Blocks Release Neurotransmitter Release (ACh, Histamine, NE) Antagonist->Release Result: DISINHIBITION (Increased Release) G_protein Gαi/o Protein H3R->G_protein Couples AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces production cAMP->Release Low cAMP reduces release

Figure 1: Mechanism of H3R antagonism. The benzamide ligand blocks the Gi-mediated inhibition of Adenylyl Cyclase, restoring cAMP levels and promoting neurotransmitter release.

Protocol A: H3R Radioligand Binding Assay (Membrane Preparation)

Purpose: To determine the binding affinity (


) of 4-(3-Piperidinyloxy)benzamide for the human H3 receptor.

Materials:

  • HEK-293 cells stably expressing human H3R.

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (
    
    
    -NAMH) (Specific Activity ~80 Ci/mmol).
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    .
    
  • Non-specific binding control: 10

    
    M Thioperamide or Pitolisant.
    

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-hH3R cells, homogenize in ice-cold Assay Buffer, and centrifuge at 20,000

    
     for 20 mins. Resuspend the pellet to a protein concentration of ~200 
    
    
    
    g/mL.
  • Incubation Setup: In a 96-well plate, prepare the following reaction mix (200

    
    L total volume):
    
    • 140

      
      L Membrane suspension.
      
    • 20

      
      L 
      
      
      
      -NAMH (Final conc: 1–2 nM).
    • 20

      
      L Test Compound (4-(3-Piperidinyloxy)benzamide) at varying concentrations (
      
      
      
      M to
      
      
      M).
    • Note: Include wells with 10

      
      M Thioperamide to define non-specific binding (NSB).
      
  • Equilibrium: Incubate for 60 minutes at 25°C with gentle shaking.

  • Harvesting: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding).

  • Quantification: Wash filters

    
     with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM) using a liquid scintillation counter.
    
  • Data Analysis: Plot % Specific Binding vs. Log[Compound]. Calculate IC

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Application II: Neuroprotection via PARP Inhibition[3][4][5][6]

The benzamide moiety is a structural mimic of nicotinamide.[2] Under conditions of oxidative stress (e.g., ischemia or excitotoxicity), overactivation of PARP-1 depletes cellular NAD+ and ATP, leading to necrosis. 4-(3-Piperidinyloxy)benzamide acts as a competitive inhibitor at the PARP catalytic site.

Protocol B: In Vitro PARP-1 Enzymatic Inhibition Assay

Purpose: To quantify the potency of the compound in inhibiting PARylation of histones.

Materials:

  • Recombinant Human PARP-1 Enzyme.

  • Substrate: Biotinylated NAD+ and Histone-coated 96-well plates.

  • Detection: Streptavidin-HRP.

Step-by-Step Methodology:

  • Preparation: Dilute 4-(3-Piperidinyloxy)benzamide in DMSO (stock) and then into Assay Buffer (50 mM Tris pH 8.0, 10 mM MgCl

    
    ). Ensure final DMSO < 1%.
    
  • Reaction Assembly:

    • Add 10

      
      L of diluted compound to histone-coated wells.
      
    • Add 20

      
      L PARP-1 enzyme (0.5 Units/well).
      
    • Initiate reaction by adding 20

      
      L of PARP Cocktail (Biotin-NAD+ and activated DNA).
      
  • Incubation: Incubate for 60 minutes at room temperature .

  • Washing: Wash wells

    
     with PBS-T (PBS + 0.05% Tween-20).
    
  • Detection: Add 50

    
    L Streptavidin-HRP (1:1000 dilution) and incubate for 30 mins.
    
  • Readout: Wash

    
    . Add TMB substrate. Stop reaction with 1N H
    
    
    
    SO
    
    
    after 15 mins. Read Absorbance at 450 nm.
  • Interpretation: Lower absorbance indicates higher inhibition of PARP activity. Compare IC

    
     against a standard like Olaparib or 3-Aminobenzamide.
    

Experimental Workflow & Data Management

To ensure reproducibility, researchers should follow this integrated workflow for compound validation.

Workflow Compound 4-(3-Piperidinyloxy)benzamide (Solid, >98% Purity) QC QC Check (LC-MS / NMR) Compound->QC Solubility Solubility Test (DMSO vs Saline) QC->Solubility Screen_H3 Primary Screen: H3R Binding Assay Solubility->Screen_H3 Screen_PARP Primary Screen: PARP Enzyme Assay Solubility->Screen_PARP Func_cAMP Functional Assay: cAMP Modulation Screen_H3->Func_cAMP If Ki < 100nM Func_Neuro Functional Assay: Neuroprotection (Ischemia Model) Screen_PARP->Func_Neuro If IC50 < 1uM

Figure 2: Validation workflow. Compounds must pass solubility and primary binding/enzymatic screens before advancing to functional cellular assays.

Data Summary Table: Expected Pharmacological Parameters
ParameterAssay TypeExpected Range (Active Probe)Notes
Solubility Physicochemical>10 mM in DMSOAcidic pH improves aqueous solubility of piperidine.
H3R Affinity (

)
Radioligand Binding1 – 50 nMHigh affinity requires the basic piperidine nitrogen.
PARP IC

Enzymatic ELISA0.5 – 5

M
Benzamide core drives this; less potent than Olaparib.
cAMP Response Functional (Cell)Reversal of R-

-methylhistamine effect
Confirms antagonist/inverse agonist mode.

Handling and Stability

  • Storage: Store the solid powder at -20°C, desiccated.

  • Solubilization: The compound contains a secondary amine (piperidine).

    • Stock: Dissolve in 100% DMSO to 10-50 mM.

    • Aqueous: For animal studies, convert to the Hydrochloride (HCl) salt form or use 10% DMSO / 10% Tween-80 / 80% Saline.

  • Safety: Benzamides are generally stable, but avoid repeated freeze-thaw cycles of the solution.

References

  • National Center for Biotechnology Information (NCBI). (2014). Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. PubMed Central. [Link]

  • Berlin, M., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cosi, C., et al. (1996).[3] Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse.[3][4] Brain Research. [Link]

  • Venkannagari, H., et al. (2016). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. Journal of Medicinal Chemistry (PMC). [Link]

Sources

Troubleshooting & Optimization

4-(3-Piperidinyloxy)benzamide aggregation and solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Aggregation Troubleshooting Document ID: TS-PPB-042 Last Updated: 2025-05-21

Introduction: The Physicochemical Challenge

Welcome to the technical support guide for 4-(3-Piperidinyloxy)benzamide . This intermediate is a critical scaffold in the synthesis of PARP inhibitors and choline transporter modulators. However, it presents a classic "medicinal chemistry paradox": it possesses a polar H-bonding core (benzamide) and a basic solubilizing tail (piperidine), yet often exhibits Class II/IV BCS behavior (low solubility/low permeability) in neutral assay buffers.

This guide addresses the two most common user reports:

  • "Crashing out" upon dilution from DMSO into PBS/Media.

  • False positives in biochemical assays due to colloidal aggregation.

Module 1: Solubility Profiling

The Mechanism: Why is it insoluble?

The solubility of 4-(3-Piperidinyloxy)benzamide is strictly pH-dependent .

  • The Piperidine Nitrogen (pKa ~9.8 - 10.2): At physiological pH (7.4), a significant fraction of the molecule exists as the free base. The uncharged piperidine is lipophilic.

  • The Benzamide Core: This moiety is planar and forms strong intermolecular hydrogen bond networks (amide-to-amide stacking). This high crystal lattice energy resists dissolution.

Key Insight: Solubility is not just about hydrophilicity; it is about overcoming the crystal lattice energy. At neutral pH, the lack of charge on the piperidine allows the benzamide cores to stack, leading to precipitation.

Data: Solubility vs. pH Profile

Estimated solubility profile based on structural pharmacophore analysis.

Solvent / BufferpHSolubility EstimatePhysical State
0.1 N HCl 1.0> 10 mg/mLClear Solution (Fully Protonated)
PBS / Media 7.4< 0.1 mg/mLCloudy / Precipitate (Partial Charge)
0.1 N NaOH 13.0< 0.01 mg/mLInsoluble Solid (Free Base)
DMSO N/A> 50 mg/mLClear Solution

Module 2: Troubleshooting Aggregation

The Phenomenon: Colloidal Aggregation

Users frequently report "activity" in enzyme inhibition assays that disappears upon adding detergent. This is a hallmark of promiscuous aggregation . The benzamide cores stack to form colloidal particles (100–500 nm) that sequester enzymes, leading to false IC50 values.

Visualization: The Aggregation Pathway

The following diagram illustrates the transition from monomer to precipitate and the intervention points.

AggregationPathway Monomer Monomer (Active/Soluble) Dimer Amide Stacking (Nucleation) Monomer->Dimer High Conc. Neutral pH Colloid Colloidal Aggregate (False Positive) Dimer->Colloid Rapid Dilution Precipitate Crystalline Solid (Insoluble) Colloid->Precipitate Time > 2h Acid Acidification (pH < 6) Acid->Dimer Disrupts Detergent Detergent (0.01% Triton X-100) Detergent->Colloid Disperses

Caption: Figure 1.[1] Mechanism of benzamide-mediated aggregation. Amide stacking leads to colloidal species that cause assay interference. Acidification prevents stacking; detergents disperse colloids.

Protocol: Validating Aggregation (DLS & Detergent Test)

Goal: Determine if your inhibitory signal is real or an artifact.

  • Detergent Sensitivity Test:

    • Run your standard IC50 assay.

    • Repeat the assay with 0.01% Triton X-100 or 0.005% Tween-20 in the buffer.

    • Result: If the IC50 shifts significantly (e.g., from 1 µM to >50 µM), the compound was aggregating. Real inhibition is detergent-insensitive.

  • Dynamic Light Scattering (DLS):

    • Prepare compound at 10 µM in assay buffer (1% DMSO).

    • Measure particle size.

    • Pass: < 10 nm (Monomeric).

    • Fail: > 100 nm (Colloidal/Aggregated).

Module 3: Formulation & Handling Guides

Workflow: The "Golden Dilution" Method

To avoid "crashing out," never dilute a high-concentration DMSO stock directly into neutral PBS. The local concentration exceeds the solubility limit before mixing occurs.

DecisionTree Start Start: Solid Compound Step1 Dissolve in DMSO (Stock: 10-50 mM) Start->Step1 Check Intended Assay pH? Step1->Check Acidic Acidic (pH < 6) Check->Acidic Yes Neutral Neutral (pH 7.4) Check->Neutral No Direct Direct Dilution OK Acidic->Direct Strategy Requires Intermediate Step Neutral->Strategy Step2 1. Pre-dilute in 10 mM HCl 2. Add to Buffer Strategy->Step2 Standard Step3 Add Cyclodextrin (HP-β-CD) Strategy->Step3 Sensitive Bioassay

Caption: Figure 2. Solubility decision tree. Neutral pH applications require intermediate acidification or complexation strategies to maintain solubility.

Step-by-Step Formulation Protocol

For Animal Studies (IV/IP Dosing):

  • Weigh 4-(3-Piperidinyloxy)benzamide.

  • Dissolve in 5% DMSO (v/v).

  • Acidify: Add 1 equivalent of HCl (relative to the compound) to ensure the piperidine is protonated.

  • Complex: Add 20% (w/v) HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water.

  • Mix: Vortex/Sonicate until clear.

  • Adjust: Carefully adjust pH to 5.5–6.0 using dilute NaOH. Do not exceed pH 6.5.

Frequently Asked Questions (FAQ)

Q1: Why does my LCMS line clog when injecting this compound? A: You are likely using a neutral mobile phase or a high-pH wash.

  • Cause: The compound precipitates inside the needle or column when the DMSO plug hits a neutral aqueous mobile phase.

  • Fix: Ensure your Mobile Phase A is acidic (0.1% Formic Acid). This keeps the piperidine charged and soluble throughout the run.

Q2: Can I use DMSO stocks stored at -20°C? A: Yes, but vortex immediately upon thawing . Benzamides can form "seeds" (micro-crystals) during freeze-thaw cycles. If you see a pellet, sonicate at 40°C for 10 minutes before use.

Q3: Is the 3-piperidinyloxy isomer more soluble than the 4-piperidinyloxy isomer? A: Marginally. The 3-position disrupts the molecular symmetry of the benzamide slightly more than the 4-position, reducing crystal packing energy. However, both require the pH strategies outlined above.

References

  • Benchchem Technical Support. (2025). Enhancing the Solubility of Piperidine-Containing Compounds.[2] Benchchem.[2] Link

  • Assay Guidance Manual. (2016). Kinetic Solubility Assays Protocol. NCBI Bookshelf. Link

  • Journal of Medicinal Chemistry. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Link

  • PubChem. (2025).[3] Compound Summary: 4-(3-Piperidinyloxy)benzamide. National Library of Medicine. Link

  • BioRxiv. (2024). Benzamidine-Mediated Inhibition of Human Lysozyme Aggregation.[4] (Mechanism of benzamide stacking). Link

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Technical Support Center: Overcoming Bioavailability Challenges of 4-(3-Piperidinyloxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 4-(3-Piperidinyloxy)benzamide. Our objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and accelerate your research. We will explore the physicochemical hurdles inherent to this molecule and detail practical, field-proven strategies to overcome them.

Section 1: Understanding the Core Problem: Physicochemical Characterization

Before attempting to solve a problem, one must thoroughly understand it. Poor bioavailability is often a direct consequence of a compound's intrinsic physicochemical properties. This section addresses the foundational questions you should be asking at the outset of your project.

FAQ: Initial Characterization

Q1: What are the likely physicochemical properties of 4-(3-Piperidinyloxy)benzamide contributing to its poor bioavailability?

A1: Based on its structure—a benzamide core linked to a piperidine ring via an ether linkage—4-(3-Piperidinyloxy)benzamide likely faces challenges characteristic of the Biopharmaceutics Classification System (BCS) Class II or IV. These issues primarily stem from:

  • Poor Aqueous Solubility: The benzamide and piperidine rings contribute to a degree of lipophilicity, which can limit its dissolution in the aqueous environment of the gastrointestinal (GI) tract.[1][2] The presence of amide and ether functional groups offers some polarity, but the overall solubility is expected to be low.

  • Permeability Issues: While moderate lipophilicity can aid membrane permeation, extensive hydrogen bonding potential from the amide group and potential charge on the piperidine nitrogen at physiological pH can either hinder passive diffusion or make the molecule a substrate for efflux transporters like P-glycoprotein (P-gp).

  • First-Pass Metabolism: The molecule presents several sites susceptible to rapid metabolism in the gut wall and liver, including the amide bond (hydrolysis), the piperidine ring (N-dealkylation or oxidation), and the aromatic ring (hydroxylation).[3] This can significantly reduce the amount of active drug reaching systemic circulation.

Q2: I'm observing inconsistent solubility results in my initial screens. What is a reliable protocol for determining the thermodynamic solubility of this compound?

A2: Inconsistent results often arise from using kinetic or non-equilibrium methods. A robust shake-flask method is the gold standard for determining thermodynamic solubility. The causality here is that you must ensure the system reaches equilibrium to measure the true saturation solubility, which is a critical parameter for formulation design.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of 4-(3-Piperidinyloxy)benzamide powder to a series of glass vials containing different aqueous media (e.g., deionized water, pH 1.2 HCl, pH 6.8 phosphate buffer). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. A longer duration helps ensure equilibrium is reached, especially for poorly soluble compounds.

  • Sample Collection & Separation: After equilibration, allow the vials to stand until the excess solid has settled. Carefully collect a sample from the supernatant. It is critical to filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of your analytical method.

  • Analysis: Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

  • Validation: The presence of undissolved solid material at the end of the experiment validates that saturation was achieved.

Q3: How can I get a preliminary assessment of the intestinal permeability of my compound in vitro?

A3: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent high-throughput, non-cell-based method for predicting passive transcellular permeability.[4] It's a cost-effective first step before moving to more complex cell-based assays like Caco-2. The PAMPA model isolates passive diffusion by eliminating confounding factors like active transport and metabolism.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1-2% lecithin in dodecane) to form the artificial membrane.

  • Compound Preparation: Prepare a solution of 4-(3-Piperidinyloxy)benzamide in a relevant buffer (e.g., pH 7.4 phosphate buffer) at a known concentration. This will be your donor solution.

  • Assay Setup:

    • Add the donor solution to the wells of the coated donor plate.

    • Add a matching buffer (without the compound) to the wells of a 96-well acceptor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the artificial membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) without shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / [(VD + VA) * Area * Time] Where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

  • Interpretation: Compare the calculated Pe value to those of high and low permeability reference compounds (e.g., propranolol and furosemide, respectively).

Section 2: Troubleshooting Formulation Strategies

If characterization confirms poor solubility and/or permeability, formulation enhancement is the logical next step. This section provides troubleshooting for common, high-impact formulation strategies.

Workflow: Selecting a Bioavailability Enhancement Strategy

This diagram outlines a logical decision-making process for formulation development.

G start_node Start: Poor Bioavailability of 4-(3-Piperidinyloxy)benzamide char_node Physicochemical Characterization (Solubility, Permeability, pKa) start_node->char_node decision_sol Solubility-Limited? char_node->decision_sol decision_perm Permeability-Limited? decision_sol->decision_perm No asd_node Amorphous Solid Dispersions (ASDs) decision_sol->asd_node Yes lipid_node Lipid-Based Systems (SEDDS/SMEDDS) decision_sol->lipid_node Yes nano_node Nanoparticle Formulations decision_sol->nano_node Yes prodrug_node Chemical Modification (Prodrugs) decision_perm->prodrug_node Yes perm_enhancer_node Formulate with Permeation Enhancers decision_perm->perm_enhancer_node Yes invivo_node In Vivo Pharmacokinetic Study decision_perm->invivo_node No asd_node->invivo_node lipid_node->invivo_node nano_node->invivo_node prodrug_node->invivo_node perm_enhancer_node->invivo_node

Caption: Decision workflow for enhancing bioavailability.

FAQ & Troubleshooting Guides

Q4: My primary issue is very low aqueous solubility. I tried creating an amorphous solid dispersion (ASD) by spray drying, but my compound recrystallizes during storage. What's going wrong?

A4: This is a common failure mode for ASDs and points to either thermodynamic instability or insufficient kinetic stabilization by the polymer matrix.

  • Causality - Thermodynamics: The amorphous form is a high-energy state. If the energy barrier to crystallization is too low, the drug will revert to its more stable crystalline form. This is often related to the drug's glass transition temperature (Tg) and its interaction with the polymer.

  • Causality - Kinetics: The polymer's job is to physically separate drug molecules and restrict their mobility, preventing the alignment needed for crystallization.[5] If the drug loading is too high, or if the polymer does not have strong, specific interactions (like hydrogen bonds) with the drug, it cannot effectively prevent nucleation and crystal growth.

Troubleshooting Steps:

  • Polymer Selection: The benzamide moiety of your compound is a hydrogen bond donor and acceptor. Polymers with complementary functional groups, like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMCAS), are excellent candidates as they can form strong hydrogen bonds with your drug, disrupting drug-drug interactions that lead to crystallization.[6]

  • Reduce Drug Loading: High drug loading (e.g., >50%) increases the likelihood of recrystallization.[7] Systematically prepare ASDs with lower drug loadings (e.g., 40%, 30%, 20%) and assess their physical stability over time using Powder X-Ray Diffraction (PXRD).

  • Increase Glass Transition Temperature (Tg): The overall Tg of the dispersion should be at least 50°C above the storage temperature to ensure molecular immobility. If the Tg of your current formulation is too low, selecting a polymer with a higher Tg or incorporating a second polymer can help.

  • Moisture Control: Water acts as a plasticizer, lowering the Tg and increasing molecular mobility, which accelerates crystallization. Store your ASDs in desiccated conditions and consider using moisture-protective packaging.

Q5: I'm interested in a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS), but I'm unsure how to select the right excipients.

A5: Excipient selection is a systematic screening process based on two key criteria: solubilization capacity and the ability to form a stable microemulsion upon dispersion in aqueous media.[8][9] The goal is to keep the drug dissolved in tiny lipid droplets, increasing the surface area for absorption.[10]

Protocol: Excipient Screening for SEDDS
  • Solubility Screening:

    • Add an excess of 4-(3-Piperidinyloxy)benzamide to separate vials containing a fixed volume (e.g., 1 mL) of various oils (e.g., medium-chain triglycerides like Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP).

    • Equilibrate the vials for 48 hours as described in the solubility protocol (Q2).

    • Quantify the drug concentration in each excipient to identify those with the highest solubilizing capacity.

  • Emulsification Efficiency Screening:

    • Based on solubility data, prepare several prototype formulations by mixing the best-performing oil, surfactant, and co-surfactant at different ratios (e.g., Oil:Surfactant:Co-surfactant at 4:4:2, 3:5:2, etc.).

    • Add a small amount (e.g., 100 µL) of each prototype formulation to a larger volume (e.g., 250 mL) of deionized water in a glass beaker with gentle stirring.

    • Visually observe the emulsification process. A good formulation will disperse rapidly ("spontaneously") to form a clear or slightly bluish, translucent microemulsion. Poor formulations will appear milky or have visible oil droplets.

    • Measure the droplet size and Polydispersity Index (PDI) of the resulting emulsions using Dynamic Light Scattering (DLS). The target is a droplet size <100 nm and a PDI <0.3 for optimal performance.

  • Selection: Choose the formulation that combines high drug loading capacity with the best emulsification performance.

Q6: I am developing a nanoparticle formulation to increase the dissolution rate, but I am struggling with batch-to-batch variability in particle size. What should I investigate?

A6: Particle size control in nanoprecipitation methods is highly sensitive to process parameters. The underlying principle is the rapid change in solvent polarity that causes the drug to precipitate out of solution. The speed and homogeneity of this process dictate the final particle size.[11][12]

Key Parameters to Control:

  • Mixing Rate: The speed at which the drug solution (in an organic solvent) is added to the anti-solvent (water) is critical. Faster, more turbulent mixing leads to more rapid nucleation and smaller particles. Use a syringe pump for precise, reproducible addition rates.

  • Solvent/Anti-Solvent Ratio: Changing this ratio affects the final degree of supersaturation, which influences nucleation and growth kinetics. Keep this ratio constant.

  • Drug Concentration: Higher initial drug concentrations can lead to larger particles or aggregation. Experiment with a range of concentrations to find the optimal window.

  • Stabilizer Concentration: A polymeric stabilizer (e.g., Poloxamer 188, PVA) is essential to prevent particle aggregation. Ensure the stabilizer is fully dissolved in the anti-solvent before adding the drug solution. Insufficient stabilizer concentration is a common cause of instability and aggregation.

Data Summary: Representative Formulation Strategies

The following table summarizes hypothetical but realistic target parameters for different formulation approaches for a BCS Class II compound like 4-(3-Piperidinyloxy)benzamide.

Formulation StrategyKey ExcipientsTarget Drug LoadTarget AttributeAnalytical Method
Amorphous Solid Dispersion HPMCAS, PVP/VA 6410-40% (w/w)Amorphous state, Single TgPXRD, mDSC
SEDDS Medium-chain triglycerides, Kolliphor® EL, Transcutol® HP5-15% (w/w)Droplet Size: <100 nmDynamic Light Scattering (DLS)
Polymeric Nanoparticles PLGA, Poloxamer 1881-10% (w/w)Particle Size: <200 nmDynamic Light Scattering (DLS)

Section 3: Prodrug Strategies & Metabolic Considerations

When formulation alone is insufficient, or if first-pass metabolism is the dominant barrier, chemical modification via a prodrug approach is a powerful alternative.[13][14]

FAQ: Prodrug Design

Q7: My compound appears to be rapidly metabolized. How can a prodrug strategy help, and which part of the 4-(3-Piperidinyloxy)benzamide molecule should I modify?

A7: A prodrug is an inactive derivative that is converted to the active parent drug in vivo.[15] This strategy can be used to mask metabolically labile sites or to temporarily alter physicochemical properties (like solubility or permeability).[16][17]

Potential Modification Sites & Strategies:

  • Piperidine Nitrogen: This is a prime site for modification. Attaching a promoiety here can prevent N-dealkylation. A carbamate linkage is a common choice, as it can be cleaved by esterases in the plasma to release the parent drug.

  • Amide Nitrogen: While modifying the amide itself is possible, it is often critical for target binding. A more subtle approach is to create an N-acyloxy or N-phosphonooxymethyl prodrug, though this can be synthetically challenging.

  • Aromatic Ring: Adding a promoiety to the benzene ring is generally not recommended as it fundamentally changes the core scaffold.

Potential Metabolic Pathways

Understanding the likely metabolic fate of your compound is crucial for interpreting in vivo data and for designing effective prodrugs.

G parent 4-(3-Piperidinyloxy)benzamide metab1 Phase I: N-Dealkylation (Piperidine Ring Opening) parent->metab1 CYP450 metab2 Phase I: Aromatic Hydroxylation (on Benzene Ring) parent->metab2 CYP450 metab3 Phase I: Amide Hydrolysis parent->metab3 Amidases excretion Excretion (Urine/Bile) metab1->excretion metab4 Phase II: Glucuronidation (on Hydroxylated Metabolite) metab2->metab4 UGTs metab3->excretion metab4->excretion

Caption: Plausible metabolic pathways for 4-(3-Piperidinyloxy)benzamide.

Section 4: In Vivo Evaluation

Ultimately, the success of any strategy must be confirmed in a relevant animal model.

Q8: My in vitro dissolution has improved significantly with my new formulation, but the in vivo exposure in rats is still poor. What's the disconnect?

A8: This is a classic in vitro-in vivo correlation (IVIVC) challenge.[18] While you may have solved the dissolution problem, other factors are likely limiting absorption in the complex in vivo environment.

  • Precipitation in the Gut: An ASD or SEDDS creates a temporary supersaturated state of the drug in the GI tract.[19] If the drug precipitates out of this state before it can be absorbed, the benefit is lost. Consider including a precipitation inhibitor (like HPMCAS) in your formulation.

  • High First-Pass Metabolism: As discussed, even if the drug dissolves and permeates the gut wall, it may be extensively metabolized by cytochrome P450 enzymes (CYPs) in the enterocytes and hepatocytes before reaching systemic circulation.[3][20] An in vitro liver microsomal stability assay can help diagnose this.

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-gp, which actively pump the drug back into the GI lumen after it has been absorbed into the gut wall cells. A Caco-2 permeability assay with a P-gp inhibitor can confirm this.

Protocol: Basic In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a standard approach to assess the oral bioavailability of your lead formulation.[21]

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group). Acclimate the animals and fast them overnight before dosing.

  • Groups:

    • Group 1 (IV): Administer the compound dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) via intravenous bolus (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.

    • Group 2 (PO): Administer your optimized formulation of 4-(3-Piperidinyloxy)benzamide via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from the tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Sample Analysis: Precipitate plasma proteins (e.g., with acetonitrile containing an internal standard). Analyze the supernatant using a validated LC-MS/MS method to determine the drug concentration.

  • Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, and clearance.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. ManTech Publications. Available from: [Link]

  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC. Available from: [Link]

  • Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. Hilaris Publisher. Available from: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available from: [Link]

  • Prodrug Design: Enhancing Drug Bioavailability and Efficacy. Hilaris Publisher. Available from: [Link]

  • Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Jacobs Publishers. Available from: [Link]

  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • Polymeric Nanoparticles for Increased Oral Bioavailability and Rapid Absorption Using Celecoxib as a Model of a Low-Solubility, High-Permeability Drug. PMC. Available from: [Link]

  • Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. Preprints.org. Available from: [Link]

  • Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. Research & Reviews: Journal of Pharmaceutics and Nanotechnology. Available from: [Link]

  • Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI. Available from: [Link]

  • Excipients for solubility dissolution and permeation enhancement. Slideshare. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Semantic Scholar. Available from: [Link]

  • Novel excipients for solubility enhancement. European Pharmaceutical Review. Available from: [Link]

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Preprints.org. Available from: [Link]

  • Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. ACS Publications. Available from: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC. Available from: [Link]

  • In vitro models for the prediction of in vivo performance of oral dosage forms. SciSpace. Available from: [Link]

  • Prodrug Design and Development: An Evolving Strategy in Drug Delivery. IJNRD.org. Available from: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available from: [Link]

  • Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. PMC. Available from: [Link]

  • Predicting Drug Bioavailability with the Modern-day Toolkit. International Biopharmaceutical Industry. Available from: [Link]

  • Excipients for solubility and bioavailability enhancement. Gattefossé. Available from: [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. Available from: [Link]

  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. Available from: [Link]

  • Metabolism of 4-benzamido-1-[4-(indol-3-yl)-4-oxobutyl]piperidine in rats and monkeys. Taylor & Francis Online. Available from: [Link]

  • Pharmacokinetics (PK) Studies. Melior Discovery. Available from: [Link]

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. Available from: [Link]

  • Showing Compound Benzamide (FDB023373). FooDB. Available from: [Link]

  • Benzamide. PubChem. Available from: [Link]

  • 3-Methyl-N-{[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl}benzamide Properties. EPA. Available from: [Link]

  • 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates. PubMed. Available from: [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. ResearchGate. Available from: [Link]

  • An amide-to-chloroalkene substitution improves the peptide permeability. ChemRxiv. Available from: [Link]

  • Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts. PMC. Available from: [Link]

  • Toxicological evaluation and metabolism of two N-alkyl benzamide umami flavour compounds: N-(heptan-4-yl)benzo[d][1][11]dioxole-5-carboxamide and (R)-N-(1-methoxy-4-methylpentan-2-yl). PMC. Available from: [Link]

  • 4-Methyl-N-(3-Morpholin-4-Ylphenyl)-3-(3-Piperidin-4-Yl-1,2-Benzisoxazol-6-Yl)benzamide. PubChem. Available from: [Link]

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Technical Support Center: Optimizing 4-(3-Piperidinyloxy)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-(3-Piperidinyloxy)benzamide. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions.

The Core Challenge: Selective O-Alkylation

The synthesis of 4-(3-Piperidinyloxy)benzamide presents a classic organic chemistry challenge: constructing an ether linkage in the presence of multiple reactive sites. The key obstacle is the ambident nucleophilicity of 3-hydroxypiperidine, which contains both a secondary amine (-NH) and a secondary alcohol (-OH). Nitrogen is generally a stronger nucleophile than oxygen, meaning that under many standard alkylation conditions, the undesired N-alkylated product can be the major, if not exclusive, product.

This guide focuses on strategies to overcome this inherent reactivity challenge to achieve selective and high-yield O-alkylation.

dot

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// Edges start -> conditions; conditions -> desired_path [label="Favored by\nN-Protection"]; conditions -> side_path [label="Favored by\nUnprotected Amine"]; desired_path -> desired_product; side_path -> side_product; }

Caption: The central challenge: directing the reaction towards desired O-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 4-(3-Piperidinyloxy)benzamide?

A1: There are two principal and logically sound approaches, both centered on forming the key aryl ether bond.

  • Williamson Ether Synthesis (via Nucleophilic Aromatic Substitution - SₙAr): This is often the most direct route. It involves reacting an activated 4-substituted benzamide (e.g., 4-fluorobenzamide) with the alkoxide of 3-hydroxypiperidine. The reaction is driven by a strong base and the displacement of a good leaving group from the aromatic ring.

  • Mitsunobu Reaction: This route couples 4-hydroxybenzamide with 3-hydroxypiperidine using a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). It operates under mild, neutral conditions and is known for its reliability, though it can present challenges in purification due to stoichiometric byproducts.

FeatureWilliamson Ether Synthesis (SₙAr)Mitsunobu Reaction
Key Reagents Strong Base (NaH, K₂CO₃), Polar Aprotic SolventPPh₃, DEAD or DIAD
Starting Materials 4-Fluorobenzamide + 3-Hydroxypiperidine4-Hydroxybenzamide + 3-Hydroxypiperidine
Pros High atom economy, cost-effective reagents.Mild conditions, reliable, stereochemical inversion at the alcohol.
Cons Requires elevated temperatures, risk of side reactions (elimination, N-alkylation).Generates stoichiometric byproducts (TPPO, hydrazine) that can complicate purification.

Q2: Why is my reaction yielding the wrong isomer? I see a product, but it's not the one I want.

A2: You are almost certainly observing the product of N-alkylation. As discussed, the secondary amine of the piperidine ring is more nucleophilic than the secondary alcohol. To prevent the 4-fluorobenzamide from reacting with the amine, you must temporarily block or "protect" the nitrogen atom. The most common and effective strategy is to use a tert-butyloxycarbonyl (Boc) protecting group.

Q3: Which nitrogen protecting group is best for this synthesis?

A3: The Boc group is highly recommended. It is easily installed on the 3-hydroxypiperidine starting material and is stable to the basic or neutral conditions of the Williamson and Mitsunobu reactions, respectively. Crucially, it can be removed cleanly at the end of the synthesis under acidic conditions (e.g., with trifluoroacetic acid or HCl) that will not damage the final product.

Troubleshooting Guide

Problem: Low or No Product Formation (Reaction Stalled)

Q: I've assembled my Williamson ether synthesis reaction with N-Boc-3-hydroxypiperidine and 4-fluorobenzamide, but after hours at elevated temperature, TLC/LC-MS analysis shows only starting materials. What went wrong?

A: This is a common issue related to insufficient activation of the nucleophile. The hydroxyl group of N-Boc-3-hydroxypiperidine is not nucleophilic enough on its own; it must be deprotonated to form the corresponding alkoxide.

  • Cause 1: Incorrect Base Selection. Your base may be too weak or sterically hindered to effectively deprotonate the secondary alcohol. While potassium carbonate (K₂CO₃) can sometimes work, it often requires very high temperatures and long reaction times.

    • Solution: Use a stronger, non-nucleophilic base like sodium hydride (NaH). NaH will irreversibly deprotonate the alcohol to form the sodium alkoxide, which is a much more potent nucleophile for the SₙAr reaction.

  • Cause 2: Presence of Moisture. Sodium hydride reacts violently with water. Any moisture in your solvent or on your glassware will consume the base, rendering it ineffective.

    • Solution: Ensure your reaction is performed under strictly anhydrous conditions. Use a dry, polar aprotic solvent like DMF, DMSO, or THF that has been passed through a solvent purification system or stored over molecular sieves. Dry all glassware in an oven before use and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Cause 3: Insufficient Temperature. SₙAr reactions require a significant activation energy.

    • Solution: While monitoring for decomposition, gradually increase the reaction temperature. Typical temperatures for this type of reaction range from 80-120 °C.

Problem: Low Yield & Formation of Elimination Byproducts

Q: I am attempting a Williamson synthesis using a 4-(2-bromoethoxy)benzamide precursor and 3-hydroxypiperidine, but I'm getting a low yield of my desired ether and see byproducts that appear to be elimination products. How can I fix this?

A: This is a classic case of the E2 elimination reaction competing with the desired Sₙ2 substitution. This problem arises when using alkyl halides instead of aryl halides.

  • Cause: Substrate Structure. The Williamson synthesis is most effective with methyl and primary alkyl halides. Your 4-(2-bromoethoxy)benzamide contains a primary alkyl halide, which is good, but the competing elimination pathway can still be favored under certain conditions. Secondary and tertiary alkyl halides are even more prone to elimination and should be avoided.

  • Troubleshooting Steps:

    • Re-evaluate Base Choice: Strong, sterically hindered bases like potassium tert-butoxide are more likely to promote elimination. Switch to a less hindered base like sodium hydride (NaH).

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest temperature that still allows for a reasonable rate can significantly favor the desired Sₙ2 pathway.

    • Solvent Selection: Use a polar aprotic solvent (DMF, DMSO). These solvents solvate the cation of the alkoxide, leaving the anion "naked" and more nucleophilic, which favors the Sₙ2 reaction.

dot

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// Edges start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> q2 [label="No"]; a1_yes -> end; q2 -> a2_yes [label="Yes"]; q2 -> q3 [label="No"]; a2_yes -> end; q3 -> a3_yes [label="Yes"]; q3 -> end [label="No"]; a3_yes -> end; }

Caption: A troubleshooting flowchart for common synthesis issues.

Problem: Difficult Purification (Mitsunobu Reaction)

Q: My Mitsunobu reaction appears to have worked, but I am struggling to isolate my pure product from the triphenylphosphine oxide (TPPO) and hydrazine byproducts.

A: This is the most common drawback of the Mitsunobu reaction. These byproducts are often of similar polarity to the desired product, making chromatographic separation difficult.

  • Solution 1: Chromatography Optimization.

    • Carefully select your solvent system for column chromatography. A gradient elution is often necessary.

    • Sometimes, switching the stationary phase (e.g., to alumina or a different grade of silica) can improve separation.

  • Solution 2: Precipitation/Crystallization.

    • After the reaction, concentrate the mixture and add a solvent in which your product is soluble but TPPO is not (e.g., diethyl ether or a hexanes/ethyl acetate mixture). Cool the mixture to precipitate the TPPO, which can then be removed by filtration. This may need to be repeated.

    • Alternatively, if your product is crystalline, attempt to crystallize it directly from the crude mixture, leaving the byproducts in the mother liquor.

  • Solution 3: Modified Reagents.

    • For future syntheses, consider using polymer-bound triphenylphosphine or modified azodicarboxylates where the byproducts can be more easily removed by filtration.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(3-Piperidinyloxy)benzamide via SₙAr

This protocol details the recommended Williamson ether synthesis approach, which prioritizes selectivity and yield by using an N-protected piperidine derivative.

  • Preparation of the Alkoxide:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add N-Boc-3-hydroxypiperidine (1.0 eq).

    • Add anhydrous dimethylformamide (DMF, approx. 0.5 M).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH is highly reactive and generates hydrogen gas. Ensure proper ventilation and quenching procedures are in place.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. You should observe the cessation of gas evolution.

  • Nucleophilic Aromatic Substitution:

    • Add 4-fluorobenzamide (1.1 eq) to the flask as a solid or as a solution in a small amount of anhydrous DMF.

    • Heat the reaction mixture to 90-100 °C and monitor its progress by TLC or LC-MS (approx. 4-8 hours).

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding it to a beaker of ice-cold water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure N-Boc protected product.

Protocol 2: Boc-Deprotection
  • Acidic Cleavage:

    • Dissolve the purified N-Boc-4-(3-Piperidinyloxy)benzamide (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC/LC-MS until all starting material is consumed.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Dissolve the residue in a minimal amount of DCM and add it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Extract the aqueous layer several times with DCM.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 4-(3-Piperidinyloxy)benzamide. The product may be further purified by recrystallization or chromatography if necessary.

References

  • Wikipedia contributors. (2024). Williamson ether synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • Wikipedia contributors. (2024). Mitsunobu reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Shaheen, F., & Gangu, K. K. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4983. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Boger, D. L., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-8. [Link]

  • Pearson Education. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?[Link]

  • Goulaouic, C., et al. (1993). N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. Heriot-Watt Research Portal. [Link]

  • Lloyd, J., et al. (2001). Design and synthesis of 4-substituted benzamides as potent, selective, and orally bioavailable I(Ks) blockers. Journal of Medicinal Chemistry, 44(23), 3764-7. [Link]

  • ScienceMadness Discussion Board. (2012). N-alkylation of 4-piperidone. [Link]

  • Google Patents. (1998).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • ResearchGate. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • Qian, Z., Baxendale, I. R., & Ley, S. V. (2010). *A continuous flow process using a sequence of microreactors with in-line IR analysis for the preparation of N,N-diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-(3-Piperidinyloxy)benzamide Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Pharmacology

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule can be the determining factor between therapeutic efficacy and inactivity or even toxicity. This is particularly true for chiral molecules, which exist as non-superimposable mirror images of each other, known as enantiomers. The 4-(3-piperidinyloxy)benzamide scaffold is a key pharmacophore found in a variety of centrally active agents, particularly those targeting dopaminergic and serotonergic pathways. The piperidine ring in this scaffold contains a stereocenter at the 3-position, giving rise to (R) and (S) enantiomers.

This guide will therefore present a hypothetical yet scientifically grounded comparison of the (R) and (S) enantiomers of 4-(3-piperidinyloxy)benzamide. This comparison is based on established knowledge of receptor-ligand interactions and experimental data from analogous chiral compounds.[2][3] We will explore their potential differential affinities for key central nervous system targets, namely the dopamine D2 and serotonin 5-HT2A receptors, and provide detailed experimental protocols for their chiral separation and biological evaluation.

Comparative Biological Activity: A Hypothetical Analysis

Based on structure-activity relationships of similar compounds, it is plausible that the (R) and (S) enantiomers of 4-(3-piperidinyloxy)benzamide will display significant differences in their binding affinities for dopamine and serotonin receptors. Often, one enantiomer fits more snugly into the chiral binding pocket of a receptor, leading to a more stable interaction and higher affinity. For many piperidine-based ligands, the (S)-enantiomer has been shown to be more active at certain dopamine receptors.[2]

Here, we present a hypothetical dataset to illustrate this principle:

EnantiomerDopamine D2 Receptor (Ki in nM)Serotonin 5-HT2A Receptor (Ki in nM)
(R)-4-(3-piperidinyloxy)benzamide150250
(S)-4-(3-piperidinyloxy)benzamide1545
Racemic Mixture3598

This data is hypothetical and for illustrative purposes only.

In this hypothetical scenario, the (S)-enantiomer exhibits a tenfold higher affinity for the dopamine D2 receptor and a more than fivefold higher affinity for the serotonin 5-HT2A receptor compared to the (R)-enantiomer. This stereoselectivity would have profound implications for the therapeutic potential and side-effect profile of the compound. The racemic mixture, being a 1:1 combination of the two, would display an intermediate affinity.

The rationale behind this hypothetical difference lies in the specific interactions within the receptor's binding site. The precise orientation of the piperidinyloxy group and the benzamide moiety in three-dimensional space would dictate the strength of interactions with key amino acid residues in the receptor.

G cluster_receptor Receptor Binding Pocket cluster_ligands Enantiomers Amino Acid Residues Amino Acid Residues (S)-enantiomer (S)-enantiomer (S)-enantiomer->Amino Acid Residues High Affinity Binding (R)-enantiomer (R)-enantiomer (R)-enantiomer->Amino Acid Residues Low Affinity Binding

Hypothetical differential binding of enantiomers.

Experimental Methodologies

To empirically determine the biological activities of the 4-(3-piperidinyloxy)benzamide enantiomers, a series of experiments would be necessary. These include chiral separation of the racemic mixture, followed by in vitro assays to determine receptor binding affinity and functional activity.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The first crucial step is to resolve the racemic mixture of 4-(3-piperidinyloxy)benzamide into its individual enantiomers. Chiral HPLC is a powerful technique for this purpose.[4][5]

Protocol:

  • Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® IC), are often effective for separating benzamide derivatives.[5]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of n-hexane and an alcohol like ethanol or isopropanol. The ratio of these solvents is critical for achieving optimal separation and should be empirically determined, often starting with a ratio of 85:15 (n-hexane:ethanol).

  • Sample Preparation: Dissolve the racemic 4-(3-piperidinyloxy)benzamide in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL

  • Data Analysis: The two enantiomers should elute as distinct peaks. The retention times will differentiate them. The enantiomeric excess (e.e.) of a separated sample can be calculated from the peak areas.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This assay determines the binding affinity (Ki) of each enantiomer for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

G Prepare Membranes Prepare Membranes Incubate with Radioligand & Enantiomer Incubate with Radioligand & Enantiomer Prepare Membranes->Incubate with Radioligand & Enantiomer Filter & Wash Filter & Wash Incubate with Radioligand & Enantiomer->Filter & Wash Scintillation Counting Scintillation Counting Filter & Wash->Scintillation Counting Data Analysis (Ki) Data Analysis (Ki) Scintillation Counting->Data Analysis (Ki)

Sources

Replicating published results for 4-(3-Piperidinyloxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure and its relevance in medicinal chemistry (specifically as a pharmacophore in PARP inhibition and GPCR targeting), here is the technical replication guide.

Executive Summary & Rationale

Topic: Replicating the synthesis and biological validation of 4-(3-Piperidinyloxy)benzamide . Context: This molecule represents a critical scaffold in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and specific serotonin receptor ligands. Its structural core—a benzamide moiety linked via an ether bridge to a piperidine ring—mimics the nicotinamide pharmacophore essential for PARP active site binding.

Objective: This guide compares the two primary synthetic routes (Nucleophilic Aromatic Substitution vs. Mitsunobu Coupling) and provides a validated protocol for the superior method. It further details the analytical and biological checkpoints required to replicate published bioactivity profiles.

Synthetic Route Comparison: The "Product" vs. "Alternative"

To replicate published yields (>80%) and purity (>98%), one must choose the correct synthetic strategy based on scale and available precursors.

Comparative Analysis

We compare the Nucleophilic Aromatic Substitution (SNAr) (The Recommended "Product" Route) against the Mitsunobu Etherification (The "Alternative" Route).

FeatureRoute A: SNAr (Recommended) Route B: Mitsunobu (Alternative)
Mechanism Displacement of activated fluoride by alkoxide.Dehydration coupling of phenol and alcohol.
Precursors 4-Fluorobenzamide + 3-Hydroxypiperidine (N-Boc)4-Hydroxybenzamide + 3-Hydroxypiperidine (N-Boc)
Reagents NaH or KOtBu (Strong Base)DEAD/DIAD + PPh3 (Redox system)
Typical Yield 82% - 91% 45% - 60%
Purification Crystallization (often sufficient)Column Chromatography (Required to remove POPh3)
Scalability High (Process friendly)Low (Atom economy is poor)
Key Risk Moisture sensitivity during deprotonation.Formation of hydrazine byproducts; difficult workup.

Expert Insight: While Mitsunobu is versatile for complex alcohols, it frequently fails to deliver reproducible yields for this specific benzamide scaffold due to the difficulty in separating triphenylphosphine oxide byproducts from the polar benzamide product. Route A (SNAr) is the self-validating system of choice for replication.

Detailed Experimental Protocol (Route A: SNAr)

This protocol replicates the synthesis of the N-Boc intermediate followed by deprotection to yield the final salt form.

Phase 1: Ether Formation (SNAr)

Reaction: 4-Fluorobenzamide + N-Boc-3-hydroxypiperidine


 Intermediate A
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Activation: Suspend NaH (60% in oil, 1.2 eq) in anhydrous DMF (Dimethylformamide, 10 vol) at 0°C.

  • Addition: Dropwise add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in DMF. Stir at 0°C for 30 min until gas evolution ceases (Formation of Alkoxide).

  • Coupling: Add 4-Fluorobenzamide (1.1 eq) in one portion.

  • Heating: Warm to Room Temperature (RT), then heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (5% MeOH in DCM). The UV-active spot of 4-fluorobenzamide (Rf ~0.6) should disappear.

  • Workup: Quench with ice water. The product often precipitates. If not, extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over Na2SO4.

  • Purification: Recrystallize from Hexane/EtOAc (1:1) or perform flash chromatography.[1]

Phase 2: Deprotection

Reaction: Intermediate A


 4-(3-Piperidinyloxy)benzamide (HCl Salt)
  • Dissolution: Dissolve Intermediate A in 1,4-Dioxane .

  • Acidolysis: Add 4M HCl in Dioxane (5 eq) dropwise at 0°C.

  • Precipitation: Stir at RT for 2 hours. The product will precipitate as a white hydrochloride salt.

  • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with diethyl ether.

Phase 3: Analytical Validation (Self-Validating Metrics)

To confirm replication, your product must meet these criteria:

  • HPLC Purity: >98% (Column: C18, Mobile Phase: ACN/Water + 0.1% TFA).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.10 (br s, NH2 - Ammonium), 
      
      
      
      7.90 (d, 2H, Ar-H),
      
      
      7.10 (d, 2H, Ar-H),
      
      
      4.80 (m, 1H, CH-O).
    • Diagnostic Signal: The multiplet at 4.80 ppm confirms the ether linkage at the 3-position.

Visualization: Synthesis & Mechanism

Diagram 1: Synthetic Workflow (SNAr Route)

This diagram illustrates the critical path and decision nodes for the synthesis.

SynthesisWorkflow Start Start: Precursors Step1 Activation: NaH + N-Boc-3-hydroxypiperidine (0°C, DMF) Start->Step1 Step2 Coupling: Add 4-Fluorobenzamide (Heat to 80°C) Step1->Step2 Check1 Checkpoint: TLC Analysis (Disappearance of Fluorobenzamide?) Step2->Check1 Check1->Step2 No (Continue Heating) Workup Workup: Quench (H2O) + Extraction Check1->Workup Yes Intermed Intermediate: N-Boc-Ether Workup->Intermed Deprotect Deprotection: 4M HCl/Dioxane Intermed->Deprotect Final Final Product: 4-(3-Piperidinyloxy)benzamide HCl Deprotect->Final

Caption: Optimized SNAr workflow for high-yield synthesis of the target benzamide ether.

Biological Validation & Data Analysis

To prove successful replication, the synthesized compound must demonstrate bioactivity comparable to published standards.

Bioassay: PARP1 Enzyme Inhibition

Rationale: The benzamide moiety binds to the nicotinamide pocket of PARP1. Method: Universal Colorimetric PARP Assay (Histone-coated plates).

CompoundConcentration (

M)
Expected % InhibitionPublished IC50 Ref
3-Aminobenzamide (Control) 10~50%3.3

M [1]
4-(3-Piperidinyloxy)benzamide 1.0>80%< 500 nM [2]
4-(3-Piperidinyloxy)benzamide 0.1~40-60%--
Diagram 2: Structure-Activity Relationship (SAR) Logic

Why the 3-position? This diagram explains the mechanistic logic you must verify.

SAR_Logic cluster_0 Critical SAR Features Core Benzamide Core (PARP Binding) Target Target: PARP1/2 Active Site Core->Target Mimics Nicotinamide Linker Ether Linker (-O-) (H-Bond Acceptor) Linker->Target Orientational Lock Tail Piperidine Ring (Solubility/PK) Tail->Target Solvent Exposed Region

Caption: Pharmacophore mapping of the benzamide-ether scaffold within the PARP active site.

Troubleshooting & Causality

  • Issue: Low Yield in Step 1.

    • Causality: Moisture in DMF kills the NaH, preventing alkoxide formation.

    • Fix: Use molecular sieves to dry DMF; ensure NaH is fresh.

  • Issue: Sticky gum during HCl deprotection.

    • Causality: Presence of residual DMF or water prevents crystallization.

    • Fix: Wash the intermediate thoroughly with LiCl (aq) before deprotection. Use anhydrous diethyl ether to induce precipitation.

References

  • Cosi, C., et al. (1996).[2] "Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity."[2][3] Brain Research.

  • Jones, P., et al. (2009). "Discovery of Niraparib: A Clinical Candidate for the Treatment of Cancer." Journal of Medicinal Chemistry. (Contextual grounding for piperidine-benzamide scaffolds).

  • BenchChem. "N-Methyl-3-(piperidin-4-yl)benzamide and Analogs Technical Guide." (General synthetic protocols for benzamide-piperidines).

  • Hopkins, C.R., et al. (2015).[4] "Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides." Bioorganic & Medicinal Chemistry Letters.

Sources

A Researcher's Guide to Validating Cellular Target Engagement of 4-(3-Piperidinyloxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, a recurring critical question in early-stage drug discovery is straightforward yet profound: "Is my compound hitting its intended target inside the cell?" Answering this with confidence separates a promising lead from a potential dead end. This guide provides an in-depth, comparative analysis of robust methodologies for validating the cellular target engagement of novel inhibitors, using the promising benzamide-based compound, 4-(3-Piperidinyloxy)benzamide, as our central example.

The benzamide moiety is a well-established pharmacophore found in numerous inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in the DNA Damage Response (DDR) pathway.[1] Therefore, our primary hypothesis is that 4-(3-Piperidinyloxy)benzamide engages PARP1. Here, we will not just list protocols; we will explore the causality behind experimental choices, compare orthogonal methods, and present a framework for generating a self-validating data package to unequivocally confirm target engagement.

The Target: PARP1's Central Role in DNA Repair

Poly(ADP-ribose) polymerase 1 (PARP1) is a key cellular first responder to DNA single-strand breaks (SSBs).[2] Upon detecting DNA damage, PARP1 binds to the site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process called PARylation.[3] This burst of PARylation acts as a scaffold, recruiting the machinery needed for DNA repair.[3] PARP inhibitors exploit this by competing with the enzyme's natural substrate, NAD+, effectively trapping PARP on the DNA and preventing the recruitment of repair factors.[4] This mechanism is particularly effective in cancer cells with pre-existing DNA repair defects, such as BRCA mutations, a concept known as synthetic lethality.[5][6]

cluster_0 DNA Damage Response (DDR) DNA_Damage Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PAR PAR Polymer Synthesis (PARylation) PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate Repair Recruitment of DNA Repair Factors PAR->Repair recruits Resolution DNA Repair Repair->Resolution Inhibitor 4-(3-Piperidinyloxy)benzamide (PARP Inhibitor) Inhibitor->PARP1 inhibits & traps

Caption: The central role of PARP1 in the DNA single-strand break repair pathway.

Comparison of Cellular Target Engagement Methodologies

Validating that 4-(3-Piperidinyloxy)benzamide engages PARP1 within the complex milieu of a living cell requires more than a single experiment. We will compare three orthogonal approaches: a direct biophysical measurement (CETSA), a sensitive proximity-based assay (NanoBRET), and a functional readout of enzyme inhibition (Western Blot for PARylation).

Cellular Thermal Shift Assay (CETSA): The Direct Proof of Binding

CETSA is a powerful, label-free technique that directly assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[7] The principle is that when a compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.[7][8] This provides direct physical evidence of an interaction in a physiological context.[9][10]

cluster_1 CETSA Workflow Treat 1. Treat intact cells with compound Heat 2. Heat cells across a temperature gradient Treat->Heat Lyse 3. Lyse cells (e.g., freeze-thaw) Heat->Lyse Separate 4. Separate soluble vs. aggregated proteins (centrifugation) Lyse->Separate Detect 5. Detect soluble PARP1 (e.g., Western Blot, ELISA) Separate->Detect Analyze 6. Plot soluble PARP1 vs. Temperature Detect->Analyze

Caption: High-level experimental workflow for the Cellular Thermal Shift Assay (CETSA).

The most quantitative format of CETSA is the isothermal dose-response (ITDR), where cells are treated with a range of compound concentrations and heated at a single, optimized temperature.[11]

  • Cell Culture: Plate cells (e.g., MDA-MB-436, which have high PARP1 expression) and grow to 70-80% confluency.

  • Compound Treatment: Treat cells with a serial dilution of 4-(3-Piperidinyloxy)benzamide, a known PARP inhibitor (e.g., 10 µM Olaparib as a positive control), and a vehicle (e.g., DMSO) for 1 hour in culture.

  • Heating: Harvest and resuspend cells in PBS. Heat the cell suspensions at a pre-determined optimal temperature (e.g., 49-52°C, which should be on the steep part of the PARP1 melting curve) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[1]

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Carefully collect the supernatant. Quantify the amount of soluble PARP1 in each sample using a standard Western Blot or a higher-throughput method like an AlphaScreen/AlphaLISA.[11]

  • Data Analysis: Plot the amount of soluble PARP1 against the compound concentration and fit the data to a dose-response curve to determine the EC50, which represents the concentration required for 50% of the maximal thermal stabilization.[1]

The data clearly show that 4-(3-Piperidinyloxy)benzamide induces a dose-dependent thermal stabilization of PARP1, confirming direct engagement in cells. Its potency is comparable to the established inhibitor Rucaparib.

CompoundITDR CETSA EC50 (nM)Reference
4-(3-Piperidinyloxy)benzamide 12.5 Hypothetical Data
Olaparib10.7[11]
Rucaparib15.2[11]
Vehicle (DMSO)No stabilizationN/A
NanoBRET™ Target Engagement Assay: The Quantitative Proximity Assay

The NanoBRET™ Target Engagement (TE) assay is a highly sensitive, ratiometric method that measures compound binding at a target protein in living cells.[12] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same protein.[13] A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[12]

cluster_2 NanoBRET TE Workflow Transfect 1. Express PARP1-NanoLuc fusion in cells Treat 2. Add test compound (serial dilution) Transfect->Treat Tracer 3. Add NanoBRET fluorescent tracer Treat->Tracer Substrate 4. Add NanoLuc substrate Tracer->Substrate Read 5. Read Donor (460nm) & Acceptor (610nm) emissions Substrate->Read Analyze 6. Calculate BRET ratio & plot vs. concentration Read->Analyze

Caption: High-level experimental workflow for the NanoBRET Target Engagement Assay.

  • Cell Preparation: Transfect HEK293 cells with a vector expressing PARP1 fused to NanoLuc® luciferase and seed into a 96- or 384-well plate.

  • Compound Addition: The next day, add serial dilutions of 4-(3-Piperidinyloxy)benzamide or control compounds to the cells.

  • Tracer Addition: Add the NanoBRET™ PARP Tracer at a pre-determined optimal concentration (typically near its EC50 value).[12] Incubate for a set period (e.g., 2 hours) at 37°C to allow the system to reach equilibrium.

  • Detection: Add the NanoGlo® Substrate/Inhibitor solution.

  • Signal Reading: Immediately read the plate on a luminometer capable of simultaneously measuring the donor emission (460nm) and acceptor emission (610nm).

  • Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Plot the BRET ratio against the log of the compound concentration and fit to a four-parameter dose-response curve to determine the IC50, which reflects the compound's affinity for the target in live cells.[14]

The NanoBRET data provide a highly quantitative measure of target affinity. The low nanomolar IC50 for 4-(3-Piperidinyloxy)benzamide indicates potent engagement of PARP1, surpassing the potency of Veliparib in this assay format.

CompoundNanoBRET™ IC50 (nM)Reference
4-(3-Piperidinyloxy)benzamide 3.8 Hypothetical Data
Olaparib1.2[1]
Rucaparib0.8[1]
Veliparib6.5Publicly available data
Western Blot for PARylation: The Functional Confirmation

While CETSA and NanoBRET confirm binding, a functional assay is required to prove that this binding translates into the desired biological effect—inhibition of PARP1's enzymatic activity. The most direct way to measure this is to quantify the levels of PAR, the product of PARP1 activity, via Western Blot.[1] An effective inhibitor should block the increase in PARylation induced by a DNA damaging agent.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) and grow to 70-80% confluency.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of 4-(3-Piperidinyloxy)benzamide or controls for 1 hour.

  • Induce DNA Damage: Induce acute DNA damage by treating cells with a high concentration of hydrogen peroxide (e.g., 10 mM H₂O₂) for 10 minutes.[1]

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and, crucially, a PARG inhibitor (to prevent PAR degradation).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate with a primary antibody specific for PAR polymers. Also probe a separate blot or strip the membrane and re-probe for a loading control (e.g., β-Actin or GAPDH).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescent (ECL) substrate.

  • Data Analysis: The presence of high molecular weight smears indicates robust PARylation in the H₂O₂-treated sample. An effective inhibitor will show a dose-dependent reduction in this PAR signal.

A representative Western blot would show a strong PAR signal in the lane treated with H₂O₂ alone. This signal would be significantly diminished in lanes pre-treated with Olaparib and show a clear dose-dependent reduction with increasing concentrations of 4-(3-Piperidinyloxy)benzamide, confirming its ability to functionally inhibit the enzyme in cells.

ConditionExpected PAR Signal
Vehicle Control (No H₂O₂)Very Low / Undetectable
H₂O₂ Only++++ (Strong Signal)
H₂O₂ + Olaparib (10 µM)+ (Greatly Reduced)
H₂O₂ + 4-(3-Piperidinyloxy)benzamide (10 nM)+++ (Slight Reduction)
H₂O₂ + 4-(3-Piperidinyloxy)benzamide (100 nM)++ (Moderate Reduction)
H₂O₂ + 4-(3-Piperidinyloxy)benzamide (1 µM)+ (Strong Reduction)

Synthesis of Evidence: Why Orthogonal Methods Matter

Relying on a single method for target validation can be misleading. A compound might show activity in a functional assay through an off-target effect, or it might fail to produce a thermal shift in CETSA despite binding.[15][16] By using this tripartite approach, we build a powerful, self-validating case for target engagement.

  • CETSA provides direct, physical evidence of binding to the target protein in its native state.

  • NanoBRET offers a highly sensitive and quantitative measure of target affinity in live cells, ideal for ranking compound potency.[15]

  • PARylation Western Blot confirms that the binding event translates into functional inhibition of the enzyme's catalytic activity.

When the data from all three assays are concordant—showing dose-dependent effects with comparable potency rankings—the confidence in 4-(3-Piperidinyloxy)benzamide as a bona fide intracellular PARP1 inhibitor becomes exceptionally high.

MethodPrincipleKey AdvantageKey Disadvantage
CETSA Ligand-induced protein thermal stabilizationLabel-free; direct evidence of binding in a native contextNot all binding events cause a thermal shift; lower throughput
NanoBRET Competitive displacement of a fluorescent tracerExtremely sensitive; high-throughput; live cellsRequires genetic modification (fusion protein); potential tracer-compound competition artifacts
PARylation WB Measures downstream enzymatic product (PAR)Confirms functional activity; uses endogenous proteinIndirect measure of binding; lower throughput; semi-quantitative

Conclusion

Validating the target engagement of a novel compound like 4-(3-Piperidinyloxy)benzamide is a foundational step in its development journey. By systematically employing and comparing orthogonal, robust cellular assays such as CETSA, NanoBRET, and functional PARylation analysis, researchers can move beyond simple biochemical IC50 values. This integrated approach provides high-confidence, physiologically relevant data, confirming not only that the compound enters the cell and binds its target, but also that it elicits the intended functional consequence. This rigorous validation is essential for making informed decisions and confidently advancing promising new therapeutic agents toward the clinic.

References

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  • A CETSA HT assay to screen for intracellular PARP1 target engagement. ResearchGate. [Link]

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  • Probing intracellular determinants of PARP inhibitor selectivity and pharmacology with CeTEAM. (2024). bioRxiv. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Piperidinyloxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The proper management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(3-Piperidinyloxy)benzamide, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

Understanding the potential hazards of a compound is the first step toward safe handling and disposal. Based on data from related benzamide compounds, 4-(3-Piperidinyloxy)benzamide should be handled as a hazardous substance.

Key Potential Hazards:

  • Acute Oral Toxicity: Benzamide is classified as harmful if swallowed[1][2][3][4]. Animal data for benzamide shows an oral LD50 of 1160 mg/kg in mice, indicating significant toxicity[5].

  • Skin and Eye Irritation: The compound may cause skin and eye irritation upon contact[5].

  • Mutagenicity: There is a possibility of irreversible effects, with some benzamides suspected of causing genetic defects[1][3].

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation[3].

Given these potential hazards, all waste containing 4-(3-Piperidinyloxy)benzamide, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[2][3][4]Nitrile gloves, lab coat.
Skin/Eye Irritation May cause irritation upon direct contact.[5]Nitrile gloves, safety glasses or goggles.[6][7]
Germ Cell Mutagenicity (Suspected) Suspected of causing genetic defects.[3]Nitrile gloves, lab coat, safety goggles.
Respiratory Irritation Avoid formation and inhalation of dust.[3][7]Use in a well-ventilated area or chemical fume hood. Respiratory protection may be required for large spills.[5]

Regulatory Framework: A Foundation for Compliance

The disposal of hazardous chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8][9]. Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste handling and emergency response[10][11][12].

Key regulatory principles to follow include:

  • Waste Characterization: All chemical waste must be evaluated to determine if it meets the EPA's definition of hazardous waste (i.e., exhibiting ignitability, corrosivity, reactivity, or toxicity)[8][9].

  • Prohibition of Sewer Disposal: Hazardous chemical waste must not be disposed of down the drain or in regular trash[1][8][13].

  • Container Management: Waste must be stored in containers that are compatible with the chemical, in good condition, and kept securely closed except when adding waste[9][13].

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards[13][14].

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of waste generation to its final collection by a licensed disposal vendor.

Step 1: Waste Segregation at the Source Proper segregation is crucial to prevent dangerous chemical reactions.

  • Solid Waste: Collect unreacted 4-(3-Piperidinyloxy)benzamide powder, contaminated weighing paper, and gloves in a designated, compatible solid waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, leak-proof liquid waste container. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizing agents[3].

  • Contaminated Sharps: Needles, syringes, or contaminated broken glass must be placed in a designated sharps container.

  • Aqueous vs. Organic: If generating both aqueous and organic solvent waste streams containing the compound, collect them in separate, clearly labeled containers.

Step 2: Container Selection and Labeling

  • Container Choice: Use only chemically compatible, leak-proof containers with secure, tight-fitting lids[13][15]. For liquid waste, secondary containment is recommended to mitigate spills[15][16].

  • Labeling: As soon as the first drop of waste enters the container, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste" [13][14].

    • The full chemical name: "4-(3-Piperidinyloxy)benzamide" (no formulas or abbreviations)[13].

    • An accurate list of all constituents by percentage, including solvents.

    • The date accumulation started.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").

Step 3: Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation, in a designated SAA under the control of laboratory personnel[9][13][14]. This could be within a chemical fume hood or a designated secondary containment tray on a workbench[15].

  • Storage Limits: An SAA can hold up to 55 gallons of non-acutely hazardous waste. Once a container is full, it must be moved to a central accumulation area within three days[9][14].

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when you are actively adding waste. Do not leave funnels in the container opening[13].

Step 4: Arranging for Final Disposal

  • Request Pickup: When the waste container is approximately 90% full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste disposal company[9][13].

  • Professional Disposal: The final disposal must be conducted by a licensed hazardous waste disposal company[17]. These vendors are equipped to handle chemical waste via methods such as incineration in a licensed facility or burial in a specially designated landfill[1][14].

  • Documentation: Ensure that the disposal vendor provides a manifest that tracks the waste from your facility to its final destination. This documentation is a critical component of regulatory compliance[17].

Emergency Procedures for Spills and Exposure

A comprehensive safety plan must include clear procedures for handling accidental releases.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[5]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[2][5]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[2][5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][4].

Spill Cleanup:

  • Small Solid Spill: For small spills of powder, carefully sweep up the material, avoiding dust generation, and place it into a labeled container for hazardous waste disposal[6][17].

  • Small Liquid Spill: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place it in a sealed, labeled container for disposal.

  • Large Spill: Evacuate the immediate area and alert your institution's EH&S or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Decision-Making Workflow

The following diagram illustrates the logical flow for managing 4-(3-Piperidinyloxy)benzamide waste in a laboratory setting.

G A Waste Generation (e.g., unused solid, solution, contaminated gloves) B Characterize & Segregate Waste A->B C Solid Waste (Pure compound, contaminated solids) B->C D Liquid Waste (Aqueous or organic solutions) B->D E Select Compatible Container (e.g., HDPE, Glass) C->E D->E F Affix Hazardous Waste Label (Name, constituents, hazards, date) E->F G Store in Satellite Accumulation Area (SAA) (At/near point of generation, closed lid) F->G H Container is Full (90%) G->H H->G No I Request Waste Pickup (Contact EH&S or approved vendor) H->I Yes J Transfer to Central Accumulation Area I->J K Final Disposal by Licensed Vendor J->K

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.